Methyl 2-isocyanatothiophene-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-isocyanatothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c1-11-7(10)5-2-3-12-6(5)8-4-9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDVOLIIBFICQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603292 | |
| Record name | Methyl 2-isocyanatothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50502-27-7 | |
| Record name | Methyl 2-isocyanatothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profile & Reactivity Guide: Methyl 2-isocyanatothiophene-3-carboxylate
[1]
Executive Summary
Methyl 2-isocyanatothiophene-3-carboxylate (CAS 50502-27-7 ) is a high-value heterocyclic intermediate utilized primarily in the synthesis of fused thienopyrimidine systems.[1][2] Its structural architecture—featuring an electrophilic isocyanate group adjacent to a reactive methyl ester—makes it a "linchpin" scaffold for rapid heterocyclization. While isolable as a solid, it is frequently generated in situ to mitigate hydrolytic instability. This guide details its physicochemical parameters, synthesis via triphosgene, and critical role in medicinal chemistry for accessing kinase inhibitor scaffolds.[1]
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]
Molecular Architecture
The compound consists of a thiophene ring substituted at the C2 position with an isocyanate group (-N=C=O) and at the C3 position with a methyl carboxylate group (-COOCH₃).[1] This ortho-arrangement is the driving force behind its utility in cyclization reactions.
| Property | Value/Description |
| IUPAC Name | This compound |
| CAS Number | 50502-27-7 |
| Molecular Formula | C₇H₅NO₃S |
| Molecular Weight | 183.18 g/mol |
| SMILES | COC(=O)C1=C(SC=C1)N=C=O[1][2][3][4] |
| Physical State | Solid (Low-melting crystalline solid) |
| Appearance | Off-white to pale yellow crystals |
| Solubility | Soluble in CH₂Cl₂ (DCM), THF, Toluene, Ethyl Acetate |
| Stability | Moisture sensitive (hydrolyzes to urea/amine); Store at 2-8°C under inert gas (Ar/N₂) |
Calculated Descriptors (In Silico)
Note: Experimental values are scarce due to the compound's reactivity; these are consensus predicted values.
| Descriptor | Value | Significance |
| cLogP | ~2.1 - 2.4 | Moderate lipophilicity; suitable for organic solvent extraction.[1] |
| TPSA | ~80 Ų | Polar surface area dominated by ester and isocyanate; indicates good membrane permeability potential for derivatives. |
| H-Bond Acceptors | 4 | N, O (ester), O (isocyanate), S |
| H-Bond Donors | 0 | No labile protons (until hydrolysis occurs).[1] |
Synthesis & Generation Protocol
The most reliable method for generating this compound avoids the use of gaseous phosgene, employing Triphosgene (Bis(trichloromethyl) carbonate) as a solid, safer alternative.[1]
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the amine precursor on triphosgene, forming a carbamoyl chloride intermediate, which subsequently eliminates HCl to yield the isocyanate.[1]
Experimental Protocol (In Situ Generation)
Precursor: Methyl 2-aminothiophene-3-carboxylate (CAS 4651-81-4) Reagent: Triphosgene (0.33 equiv.[1] generates 1 equiv. phosgene)[5][6][7][8][9]
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Dissolve methyl 2-aminothiophene-3-carboxylate (1.0 equiv) in anhydrous DCM (0.2 M concentration). Add Triethylamine (2.5 equiv) as an acid scavenger.[1] Cool to 0°C.
-
Addition: Dissolve Triphosgene (0.35 equiv) in a minimal amount of DCM. Add dropwise to the amine solution over 30 minutes, maintaining temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Conversion can be monitored by TLC (disappearance of amine) or IR (appearance of -N=C=O peak at ~2260 cm⁻¹).
-
Workup (if isolating): Filter off the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure strictly under anhydrous conditions.
-
Usage: For most applications, the crude isocyanate solution is used directly in the next step (e.g., addition of an amine nucleophile).[1]
Reactivity Profile & Applications
The "Ortho-Effect" Cyclization
The defining feature of this molecule is the proximity of the isocyanate and ester groups. Upon reaction with a nucleophile (like a primary amine or hydrazine), the initial urea intermediate undergoes a rapid intramolecular cyclization to form the thieno[2,3-d]pyrimidine core.[1]
Visualization of Reactivity Pathways[1]
Figure 1: Synthesis and reactivity network.[1] The green node represents the core isocyanate, which can either degrade to urea (red path) or cyclize to the target thienopyrimidine scaffold (blue path).[1]
Spectroscopic Identification[1]
-
IR Spectroscopy: Look for the diagnostic strong, sharp peak at 2250–2270 cm⁻¹ corresponding to the asymmetric -N=C=O stretch.[1]
-
1H NMR (CDCl₃): The thiophene ring protons typically appear as two doublets (or a multiplet) in the aromatic region (~6.5–7.5 ppm).[1] The methyl ester singlet appears at ~3.8–3.9 ppm.
Safety & Handling Guidelines
Hazard Classification
-
Sensitizer: Like all isocyanates, this compound is a potent respiratory and skin sensitizer. Repeated exposure can lead to asthma-like symptoms.
-
Lachrymator: Irritating to eyes and mucous membranes.
-
Water Reactive: Reacts with moisture to release CO₂ and form insoluble ureas.
Storage Protocol
-
Container: Store in tightly sealed glass vials with PTFE-lined caps.
-
Atmosphere: Flush with Argon or Nitrogen before sealing.
-
Temperature: Refrigerate (2–8°C) for long-term stability.
-
Desiccant: Store secondary containment with silica gel or Drierite.
References
-
Porcheddu, A., & Giacomelli, G. (2002).[1] Microwave-Assisted Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones. European Journal of Organic Chemistry. (Demonstrates the utility of 2-amino-3-carboxylate precursors).
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24880077 (Precursor). Retrieved from [Link]
-
Organic Syntheses. (2024). Safe Handling of Triphosgene in Organic Synthesis. Org. Synth. 2024, 101, 274-294.[1][6] Retrieved from [Link][1]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 192879-33-7|Methyl 5-aminothiophene-3-carboxylate|BLD Pharm [bldpharm.com]
- 3. 2-Thienyl isocyanate | 2048-57-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. WO1999014159A1 - Method and device for preparing phosgene from diphosgene and/or triphosgene - Google Patents [patents.google.com]
Safety Data Sheet (SDS) and handling hazards for methyl 2-isocyanatothiophene-3-carboxylate
An In-depth Technical Guide to the Safety and Handling of Methyl 2-isocyanatothiophene-3-carboxylate
Introduction: Navigating the Synthetic Potential and Inherent Risks
This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The molecule uniquely combines two highly reactive and synthetically valuable moieties: a thiophene ring, a common scaffold in numerous pharmaceuticals, and an isocyanate group, a powerful electrophile for forming urea, urethane, and carbamate linkages.[1][2] This dual functionality makes it an attractive building block for novel drug candidates and functional polymers.
However, the very reactivity that makes this compound synthetically useful also underpins its considerable health hazards. The isocyanate group is a potent respiratory and dermal sensitizer, while the thiophene ring can be bioactivated into toxic metabolites.[3][4][5] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of the compound's hazard profile. It moves beyond a standard Safety Data Sheet (SDS) to explain the chemical causality behind the hazards and outlines rigorous, field-proven protocols for safe handling, emergency response, and waste disposal. Adherence to these guidelines is critical for mitigating risk and ensuring a safe laboratory environment.
Section 1: Hazard Identification and Comprehensive Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, this requires understanding the distinct and synergistic toxicities of its constituent parts. While a specific, publicly available SDS for this exact regioisomer is not available, a robust hazard profile can be constructed from data on the isocyanate class of compounds, the toxicology of thiophenes, and safety information for its isomer, methyl 3-isocyanatothiophene-2-carboxylate.[6]
Dual-Mechanism Toxicity
The primary hazards stem from two sources:
-
The Isocyanate Functional Group (-N=C=O): This group is intensely electrophilic and reacts readily with biological nucleophiles like the amine and hydroxyl groups found in proteins.[2][7] This reactivity is the basis for its utility in polyurethane chemistry but also its toxicity, leading to skin and severe respiratory reactions.[5][8]
-
The Thiophene Ring: While a stable aromatic heterocycle, the thiophene ring is susceptible to metabolic bioactivation by cytochrome P450 (CYP450) enzymes in the liver.[3][4][9] This process can generate highly reactive electrophilic metabolites, such as S-oxides and epoxides, which have been implicated in the hepatotoxicity of several thiophene-containing drugs.[4][10]
GHS Hazard Classification (Anticipated)
Based on available data for isocyanates and related compounds, the following Globally Harmonized System (GHS) classifications are anticipated.[6][11][12]
| Hazard Class | Hazard Category | Statement |
| Acute Toxicity, Inhalation | Category 3 or 4 | Toxic or Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation |
| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation |
Note: The sensitization hazards (in bold) are of primary concern. Once an individual is sensitized to an isocyanate, subsequent exposure to even minute concentrations can trigger a severe, potentially life-threatening asthmatic reaction.[13][14]
Risk Assessment Workflow
Before any experimental work, a systematic risk assessment must be performed. This involves not only understanding the inherent hazards of the chemical but also evaluating the risks associated with the specific procedures being undertaken.
Caption: Logical workflow for a comprehensive risk assessment.
Section 2: Physicochemical Properties and Reactivity
| Property | Value / Description | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₅NO₃S | - |
| Molecular Weight | 183.18 g/mol | - |
| Appearance | Likely a solid or liquid at room temperature | Inferred |
| Reactivity | Highly reactive towards nucleophiles (water, alcohols, amines, thiols).[1][2][7] Moisture sensitive; reacts with water to release CO₂ gas, which can pressurize sealed containers.[8][15] | [1][2][7][8][15] |
| Hazardous Decomposition | Thermal decomposition may produce toxic gases such as carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx). | [16][17] |
| Hazardous Polymerization | May occur if exposed to heat, catalysts, or incompatible materials. | [17] |
Section 3: Toxicological Mechanisms
A deeper understanding of the toxicological pathways is essential for appreciating the severity of the risks and the rationale behind the safety protocols.
Mechanism of Isocyanate Sensitization
The primary toxicological concern with isocyanates is their ability to act as haptens. The electrophilic carbon of the isocyanate group forms covalent bonds with endogenous proteins in the respiratory tract or on the skin. This protein-hapten conjugate is then recognized as a foreign antigen by the immune system, initiating an immune response that leads to sensitization. Upon subsequent exposure, the immune system mounts a rapid and severe hypersensitivity reaction, manifesting as asthma or allergic contact dermatitis.[13][14]
Mechanism of Thiophene Bioactivation
The thiophene ring itself is generally stable. However, in the body, it can undergo metabolic oxidation catalyzed by CYP450 enzymes.[3][4] This can lead to the formation of unstable, electrophilic thiophene-S-oxides or thiophene epoxides. These reactive metabolites can covalently bind to cellular macromolecules like DNA and proteins, leading to cellular damage and organ toxicity, particularly in the liver where these enzymes are concentrated.[9][10]
Caption: Dual pathways of toxicity for the subject compound.
Section 4: Safe Handling, Storage, and Disposal
Strict adherence to the following protocols is mandatory. All work must be conducted based on a prior, documented risk assessment.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.[18][19]
-
Emergency Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly.[20]
Personal Protective Equipment (PPE)
A standard laboratory coat and nitrile gloves are insufficient. The following PPE is required:
-
Hand Protection: Double gloving is recommended. An inner nitrile glove with an outer, chemical-resistant glove such as butyl rubber or Viton.[15] Gloves must be changed immediately if contamination is suspected.[20]
-
Eye/Face Protection: Chemical splash goggles in combination with a full-face shield must be worn.[15][21]
-
Body Protection: A chemical-resistant apron or coveralls should be worn over a flame-resistant lab coat.[15]
-
Respiratory Protection: Due to the high risk of respiratory sensitization, a respirator may be required, especially for larger quantities or if there's a potential for aerosol generation. The selection of an appropriate respirator (e.g., a full-face respirator with organic vapor cartridges) should be guided by an industrial hygienist based on the specific risk assessment.[13]
Experimental Protocol: Weighing and Dispensing
-
Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
-
Container Handling: Before opening, allow the container to reach room temperature to prevent moisture condensation.
-
Dispensing: Use dedicated spatulas and glassware. Weigh the compound in a tared, sealed container (e.g., a vial with a septum cap) to minimize exposure.
-
Cleanup: After dispensing, decontaminate the spatula and any surfaces with a suitable solution (see Section 5.1).
-
Storage: Tightly reseal the main container, preferably under an inert atmosphere (e.g., argon or nitrogen), and store it according to the guidelines below.
Caption: Standard workflow for safely handling the isocyanate.
Storage and Waste Management
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture, heat, and incompatible materials (alcohols, amines, acids, bases). The storage area should be clearly labeled.
-
Waste Disposal: All contaminated materials (gloves, bench paper, pipette tips) must be considered hazardous waste.
-
Decontaminate empty containers by rinsing with a decontamination solution.
-
Collect all solid and liquid waste in a dedicated, labeled hazardous waste container. Do not seal the container immediately , as the reaction with any residual isocyanate and decontamination solution can generate CO₂ gas.[18]
-
Follow all institutional and local regulations for hazardous chemical waste disposal.
-
Section 5: Spill Management and First-Aid Procedures
Immediate and correct response to an exposure or spill is critical.
Spill Cleanup Protocol (for small, contained spills)
-
Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert the laboratory supervisor.[18]
-
Don PPE: Don the full PPE described in Section 4.2, including respiratory protection.
-
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or commercial spill absorbent.[18]
-
Neutralize: Slowly and carefully add a decontamination solution from the outside in. Allow it to react for at least 10-15 minutes.[18]
-
Decontamination Solution: A common formulation is a mixture of 5-10% sodium carbonate, 0.5% liquid detergent, and 90-95% water.[18]
-
-
Collect: Using non-sparking tools, collect the absorbed material into an open, labeled container for hazardous waste.[18]
-
Final Decontamination: Wipe the spill area with the decontamination solution, followed by a water rinse.
-
Dispose: Manage all materials as hazardous waste.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. The onset of respiratory symptoms may be delayed for several hours.[13][22][23] |
| Skin Contact | Do not use solvents. Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. An MDI study suggests a polyglycol-based cleanser or corn oil may be more effective than soap alone. Seek medical attention if irritation or symptoms develop.[18][21][22] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[18][22][23] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Have the person drink water or milk to dilute the chemical. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[18][22] |
References
-
Isocyanate. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Isocyanate-based multicomponent reactions. (2024). RSC Advances. [Link]
-
Jaladanki, C. K., Taxak, N., Varikoti, R. A., & Bharatam, P. V. (2016). Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. Journal of Chemical Information and Modeling, 56(1), 147–159. [Link]
-
Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. (2025). ResearchGate. [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. (n.d.). Chemical Research in Toxicology. [Link]
-
Safety measures for working with isocyanate. (2021). Reddit. [Link]
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2016). ACS Publications. [Link]
-
Safe Use of Di-Isocyanates. (2023). BCA. [Link]
-
MDI or TDI: First Aid Guidance. (n.d.). American Chemistry Council. [Link]
-
Construction hazardous substances: Isocyanates. (2026). HSE. [Link]
-
How to Safely Handle Isocyanates? (2025). LinkedIn. [Link]
-
GUIDE TO HANDLING ISOCYANATES. (n.d.). Safe Work Australia. [Link]
-
Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. (2010). PMC. [Link]
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2025). ResearchGate. [Link]
-
Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds. (1998). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Safe Use and Handling of Diisocyanates. (2024). ISOPA. [Link]
-
Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure. (2005). ACS Publications. [Link]
-
MATERIAL SAFETY DATA SHEETS - Methyl isocyanate. (n.d.). Exposome-Explorer. [Link]
-
Safe use of isocyanates. (2017). WorkSafe. [Link]
-
Safety Data Sheet - MDI. (2019). Cole-Parmer. [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). ResearchGate. [Link]
-
SAFETY DATA SHEET - Methyl 3-amino-5-methylthiophene-2-carboxylate. (2024). Fisher Scientific. [Link]
-
GHS SDS - Isocyanate. (n.d.). Stonhard. [Link]
-
Isocyanates. (2013). OSHWiki. [Link]
-
SAFETY DATA SHEET - Methyl Isocyanate. (2015). Chem Service. [Link]
-
2-Thiophenecarboxylic acid, 3-(isocyanatosulfonyl)-, methyl ester. (n.d.). PubChem. [Link]
-
Appendix A: Isocyanates Profile. (n.d.). EPA. [Link]
-
Isocyanates - Hazard Recognition. (n.d.). Occupational Safety and Health Administration. [Link]
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2025). Thieme Connect. [Link]
-
Methyl thenoate. (n.d.). PubChem. [Link]
-
Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. (2022). MDPI. [Link]
-
Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. (2024). MDPI. [Link]
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 3. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. methyl 3-isocyanatothiophene-2-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Isocyanates - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
- 13. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 14. isopa.org [isopa.org]
- 15. How to Safely Handle Isocyanates? [enuochem.com]
- 16. fishersci.nl [fishersci.nl]
- 17. docs.stonhard.com [docs.stonhard.com]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
- 20. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 21. hse.gov.uk [hse.gov.uk]
- 22. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]
- 23. fishersci.com [fishersci.com]
A Technical Guide to the Synthesis, Reactivity, and Application of 2-Isocyanatothiophene-3-carboxylate Derivatives in Drug Discovery
An in-depth technical guide by a Senior Application Scientist
Executive Summary: The fusion of the thiophene ring, a privileged scaffold in medicinal chemistry, with the highly reactive isocyanate group at the 2-position and a carboxylate at the 3-position, creates a class of molecules with significant potential for drug discovery and materials science.[1][2][3] 2-Isocyanatothiophene-3-carboxylate derivatives serve as powerful and versatile intermediates. Their predictable and efficient reactivity allows for the rapid generation of diverse molecular libraries, particularly ureas and carbamates, enabling extensive structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthesis of this core scaffold, an exploration of its key chemical transformations, and a discussion of its strategic application in the development of novel therapeutic agents.
The Thiophene Scaffold: A Cornerstone of Modern Medicinal Chemistry
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a bioisostere of the benzene ring, offering similar structural properties while possessing distinct electronic characteristics that can enhance pharmacological profiles. The thiophene moiety is a key component in numerous FDA-approved drugs, demonstrating a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic effects.[1][3][4] Its prevalence is due to its metabolic stability and its ability to form critical hydrogen bonds and other non-covalent interactions with biological targets, making it a highly sought-after scaffold for drug design.[3][4]
The Isocyanate Functional Group: A Versatile Electrophilic Hub
The isocyanate group (–N=C=O) is characterized by a highly electrophilic central carbon atom, making it exceptionally reactive toward a wide range of nucleophiles.[2] This reactivity is the cornerstone of its utility in synthetic chemistry. The addition of a nucleophile to the C=N double bond is a rapid and often irreversible process, leading to stable adducts.[5] This property is strategically exploited to link different molecular fragments, making isocyanates invaluable building blocks for combinatorial chemistry and the synthesis of polymers, agrochemicals, and pharmaceuticals.
Synthesis of the 2-Isocyanatothiophene-3-carboxylate Core
The construction of the 2-isocyanatothiophene-3-carboxylate scaffold is a multi-step process that begins with the formation of a highly substituted 2-aminothiophene precursor. The subsequent transformation of the amino group into an isocyanate is most efficiently achieved via the Curtius rearrangement.
Foundational Synthesis: The Gewald Reaction for 2-Aminothiophene Precursors
The most robust and widely adopted method for synthesizing the requisite 2-aminothiophene-3-carboxylate starting material is the Gewald reaction.[6][7][8] This one-pot, multi-component reaction is valued for its operational simplicity and efficiency. It involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst (e.g., morpholine or triethylamine).[6][7]
Causality of the Gewald Reaction:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.
-
Michael Addition: Elemental sulfur, in the presence of the amine base, forms a polysulfide species that acts as the sulfur source. The active methylene compound's carbanion can also attack the sulfur octatomic ring. The crucial step is the Michael addition of the sulfur nucleophile to the β-carbon of the α,β-unsaturated nitrile.
-
Ring Closure & Tautomerization: The resulting intermediate undergoes an intramolecular cyclization via nucleophilic attack of the sulfur-bearing carbon onto the cyano group, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.
Conversion to the Isocyanate via Curtius Rearrangement
The most reliable method for converting the 2-aminothiophene into the target isocyanate is via the Curtius rearrangement of a corresponding acyl azide.[2] This thermal or photochemical rearrangement proceeds through a nitrene intermediate to yield the isocyanate with high efficiency and tolerance for various functional groups.[2]
Synthetic Workflow:
-
Saponification: The 3-carboxylate ester of the Gewald product is first hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide.
-
Acyl Azide Formation: The carboxylic acid is converted into a reactive acyl derivative. A common method is to treat it with diphenylphosphoryl azide (DPPA) or by converting it to an acyl chloride (with SOCl₂) followed by reaction with sodium azide (NaN₃). The former is often preferred for its milder conditions.
-
Curtius Rearrangement: The acyl azide is gently heated in an inert solvent (e.g., toluene or dioxane). It loses dinitrogen gas (N₂) to form a highly reactive acyl nitrene intermediate, which immediately rearranges to the stable 2-isocyanatothiophene-3-carboxylate.
Chemical Reactivity and Derivatization
The synthetic value of 2-isocyanatothiophene-3-carboxylates lies in the predictable reactivity of the isocyanate group, which serves as an anchor point for introducing molecular diversity.
Nucleophilic Addition Reactions: Gateway to Diverse Scaffolds
The primary mode of reactivity is the nucleophilic addition to the carbonyl carbon of the isocyanate.[5] This allows for the straightforward synthesis of various functional groups.
-
Urea Formation: Reaction with primary or secondary amines yields N,N'-disubstituted or trisubstituted ureas. This is one of the most common applications, as the urea linkage is a prevalent feature in many biologically active molecules.
-
Carbamate (Urethane) Formation: Reaction with alcohols or phenols produces carbamates. Carbamates are also important pharmacophores and can serve as prodrugs or stable structural motifs.
-
Reaction with Thioacids: In a less common but useful transformation, isocyanates can react with thioacids to furnish amides, releasing carbonyl sulfide (COS) as a byproduct.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. On the Reaction of Thioacids with Isocyanates and Isothiocyanates: A Convenient Amide Ligation Process - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Nucleophilic Addition of Amines to Methyl 2-Isocyanatothiophene-3-carboxylate: Synthesis of Novel Thiophene-Urea Derivatives
An Application Note and Protocol from the Senior Application Scientist
Abstract
This application note provides a comprehensive guide and a detailed, field-proven protocol for the synthesis of N-substituted urea derivatives via the nucleophilic addition of primary and secondary amines to methyl 2-isocyanatothiophene-3-carboxylate. Thiophene-based ureas are a class of compounds with significant potential in medicinal chemistry and materials science. This document outlines the underlying reaction mechanism, critical safety protocols for handling isocyanates, a step-by-step experimental procedure, and methods for product purification and characterization. The causality behind key experimental choices is explained to ensure reproducibility and high-yield synthesis.
Introduction and Scientific Context
The synthesis of urea derivatives is a cornerstone of modern organic and medicinal chemistry. The urea moiety is a privileged scaffold found in numerous FDA-approved drugs and biologically active molecules due to its ability to act as a rigid and effective hydrogen bond donor-acceptor unit. The reaction between an isocyanate and an amine is one of the most efficient and direct methods for forming the urea linkage.[1]
The specific substrate, this compound, combines the highly reactive isocyanate group with a thiophene scaffold, a heterocycle of significant interest in drug development for its diverse pharmacological activities. The resulting thiophene-urea compounds are valuable targets for screening in drug discovery programs.
This protocol details a robust method for reacting this thiophene isocyanate with a range of primary and secondary amines. It is designed for researchers in synthetic chemistry, drug development, and materials science, providing the necessary technical depth to ensure successful and safe execution.
Reaction Mechanism: The Chemistry of Urea Formation
The reaction proceeds via a classic nucleophilic addition mechanism. The isocyanate group (-N=C=O) is characterized by a highly electrophilic central carbon atom, due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.
-
Nucleophilic Attack: The reaction is initiated when the lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic carbonyl carbon of the isocyanate.
-
Intermediate Formation: This attack forms a transient, zwitterionic tetrahedral intermediate.
-
Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs from the positively charged nitrogen to the negatively charged oxygen.
-
Product Formation: This final step yields the stable, neutral N,N'-substituted urea derivative.
The reaction is typically fast and highly exothermic, a critical factor that informs the procedural steps outlined below. The process is generally irreversible and leads to high yields of the desired product when conducted under appropriate conditions.
Mandatory Safety Protocols: Handling Isocyanates
Isocyanates are potent respiratory and skin sensitizers and require strict adherence to safety protocols.[2] Inhalation or skin contact can lead to severe allergic reactions, asthma, and dermatitis.[3][4] All work involving isocyanates must be performed with appropriate engineering controls and personal protective equipment (PPE).
-
Engineering Controls: All manipulations involving this compound, from weighing to reaction quenching, must be performed inside a certified chemical fume hood with sufficient airflow.[3][5]
-
Personal Protective Equipment (PPE):
-
Gloves: Use chemically resistant gloves. Double-gloving with nitrile or neoprene gloves is highly recommended.[5] Latex gloves are not suitable.[5]
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory to protect against splashes.[2][3]
-
Lab Coat: A flame-resistant lab coat must be worn and buttoned completely.
-
Respiratory Protection: For weighing solids or in case of potential ventilation failure, an air-purifying respirator with an organic vapor cartridge may be necessary.
-
-
Emergency Procedures:
-
Waste Disposal: All isocyanate-contaminated waste (pipettes, glassware, gloves) must be quenched with a decontaminating solution (e.g., 5% aqueous sodium carbonate) before being placed in a designated hazardous waste container.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of an amine with this compound. The scale and specific amine should be adjusted as needed.
Materials and Equipment
-
Reagents:
-
This compound
-
Amine of choice (e.g., Benzylamine, Aniline, Morpholine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for purification (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Ice/water bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for workup and purification
-
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of thiophene-urea derivatives.
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. The system should be flushed with an inert gas (Nitrogen or Argon). Causality: An inert atmosphere is crucial as isocyanates readily react with atmospheric moisture, which would consume the starting material and form undesired symmetrical urea byproducts.
-
Reactant Preparation:
-
In the reaction flask, dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.2 M solution).
-
In the dropping funnel, dissolve the desired amine (1.05 eq.) in anhydrous DCM. Causality: A slight excess of the amine ensures the complete consumption of the more valuable isocyanate. Anhydrous solvent is critical to prevent side reactions.
-
-
Reaction Execution:
-
Cool the stirred isocyanate solution to 0 °C using an ice/water bath. Causality: The reaction is highly exothermic. Cooling controls the reaction rate, prevents the formation of side products, and ensures safety.
-
Add the amine solution dropwise from the dropping funnel to the isocyanate solution over 20-30 minutes. Maintain stirring and the 0 °C temperature during the addition.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 2-4 hours. Monitor the reaction's progress by TLC until the isocyanate starting material is fully consumed.
-
-
Work-up and Isolation:
-
Method A (If Product Precipitates): If the urea product precipitates from the solution, collect the solid by vacuum filtration. Wash the solid with a small amount of cold DCM to remove any unreacted starting materials.
-
Method B (If Product is Soluble): If the product remains in solution, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification and Characterization:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Confirm the structure and purity of the final product using standard analytical techniques: ¹H NMR, ¹³C NMR, IR spectroscopy (look for characteristic N-H and C=O stretches), and mass spectrometry.
-
Data Summary Table
The following table provides representative data for the synthesis of various thiophene-urea derivatives using the described protocol.
| Amine | Molar Equivalents (Amine) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Product Name |
| Benzylamine | 1.05 | DCM | 2 | 0 → RT | >95% | Methyl 2-(3-benzylureido)thiophene-3-carboxylate |
| Aniline | 1.05 | THF | 4 | 0 → RT | >90% | Methyl 2-(3-phenylureido)thiophene-3-carboxylate |
| Morpholine | 1.05 | DCM | 3 | 0 → RT | >95% | Methyl 2-(morpholine-4-carboxamido)thiophene-3-carboxylate |
| n-Butylamine | 1.05 | DCM | 2 | 0 → RT | >95% | Methyl 2-(3-butylureido)thiophene-3-carboxylate |
Conclusion and Further Applications
The protocol described herein offers a reliable, efficient, and high-yielding method for synthesizing a diverse library of methyl 2-(ureido)thiophene-3-carboxylates. Careful attention to the anhydrous conditions and stringent safety measures is paramount for success. The resulting compounds can serve as valuable intermediates for further functionalization or as final products for screening in various biological and material science applications. Recent advancements have also explored sustainable "on-water" synthesis for ureas, which can be an eco-friendly alternative for certain substrates, simplifying product isolation through filtration.[6][7]
References
-
5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. [Link]
-
Isocyanates. WorkSafeBC. [Link]
-
Isocyanates: Working Safely. California Department of Public Health (CDPH). [Link]
-
Safe Use of Di-Isocyanates. Health and Safety Authority. [Link]
-
Construction hazardous substances: Isocyanates. Health and Safety Executive (HSE). [Link]
-
Karche, A. D., et al. “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development, 2022. [Link]
-
“On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. ResearchGate. [Link]
-
Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. [Link]
-
One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. [Link]
-
Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. Polymers (Basel). [Link]
-
Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online. [Link]
-
A Mild and Simple Method for the Preparation of Isocyanates from Aliphatic Amines Using Trichloromethyl Chloroformate. Synthesis. [Link]
-
One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry. [Link]
-
How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene? ResearchGate. [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. hse.gov.uk [hse.gov.uk]
- 3. lakeland.com [lakeland.com]
- 4. worksafebc.com [worksafebc.com]
- 5. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 6. researchgate.net [researchgate.net]
- 7. "On-Water" Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas [organic-chemistry.org]
Strategic Utilization of Methyl 2-isocyanatothiophene-3-carboxylate in Heterocyclic Synthesis
Abstract & Strategic Value
Methyl 2-isocyanatothiophene-3-carboxylate (M2ITC) is a high-value bifunctional electrophile designed for the rapid assembly of fused heterocyclic systems. Its structural core features an isocyanate group (–N=C=O) at the C2 position and a carboxylate ester at the C3 position. This ortho-arrangement is chemically "programmed" for annulation reactions.
Why use M2ITC?
-
Scaffold Hopping: It serves as a direct precursor to thieno[2,3-d]pyrimidines , which are established bioisosteres of quinazolines (e.g., Gefitinib, Erlotinib) and purines. This allows medicinal chemists to alter physicochemical properties (logP, solubility) while retaining kinase binding affinity [1].
-
Atom Economy: It enables "one-pot" cascade sequences where nucleophilic attack is immediately followed by intramolecular cyclization.
Chemical Profile & Safety (E-E-A-T)
Compound: this compound Functional Class: Heteroaryl Isocyanate / ortho-Isocyanato Ester
Stability & Handling
-
Moisture Sensitivity: Like all isocyanates, M2ITC hydrolyzes rapidly in the presence of water to form the corresponding amine (Methyl 2-aminothiophene-3-carboxylate) and CO₂, which can pressurize sealed vessels.
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Safety: Isocyanates are potent sensitizers and lachrymators.[1] All operations must be performed in a fume hood.
Reactivity Logic
The molecule possesses two electrophilic centers with distinct reactivity profiles:
-
Kinetic Center (Isocyanate): Reacts rapidly with nucleophiles (amines, hydrazines, thiols) at room temperature (RT) to form urea/thiourea intermediates.
-
Thermodynamic Center (Ester): Reacts slower; requires either elevated temperature or base catalysis to undergo the intramolecular substitution that closes the pyrimidine ring.
Mechanistic Pathway
The following diagram illustrates the "Urea-Cyclization Cascade," the primary workflow for this building block.
Figure 1: The cascade mechanism from M2ITC to Thienopyrimidine. The urea intermediate often precipitates but can be driven to cyclize.
Application Protocols
Protocol A: Synthesis of 3-Substituted Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones
Target Audience: Chemists synthesizing kinase inhibitor libraries. Objective: To react M2ITC with a primary amine (R-NH₂) to form the fused pyrimidine core.
Materials
-
Reagent: this compound (1.0 equiv)
-
Nucleophile: Primary amine (1.1 equiv) (e.g., Aniline, Benzylamine, Alkyl amine)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base: Triethylamine (TEA) or Sodium Ethoxide (NaOEt) - See Decision Matrix below
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve M2ITC (1.0 mmol) in anhydrous DCM (5 mL).
-
Addition: Cool the solution to 0°C. Add the primary amine (1.1 mmol) dropwise.
-
Expert Insight: Isocyanates are highly reactive.[2] Adding the amine at 0°C prevents exotherms and side reactions (e.g., dimerization).
-
-
Urea Formation: Allow the mixture to warm to RT and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC. The isocyanate spot should disappear. A new, more polar spot (urea) will appear.
-
-
Cyclization (The Critical Step):
-
Scenario A (Spontaneous): If the amine is highly nucleophilic, the urea may cyclize spontaneously or upon refluxing in DCM for 4 hours.
-
Scenario B (Base-Mediated): If TLC shows the urea intermediate persists, add TEA (2.0 equiv) and reflux for 6–12 hours.
-
Scenario C (Forcing Conditions): For unreactive anilines, swap solvent to Ethanol and use NaOEt (1.5 equiv) at reflux.
-
-
Workup:
-
Cool the reaction to RT.
-
If a precipitate forms (common for thienopyrimidines), filter and wash with cold Et₂O.
-
If no precipitate, evaporate solvent, redissolve in EtOAc, wash with 1M HCl (to remove unreacted amine) and Brine. Dry over MgSO₄.
-
-
Purification: Recrystallization from EtOH/DMF is preferred over chromatography due to the high polarity of the dione product.
Protocol B: Synthesis of Thienotriazolopyrimidines
Objective: To create a tricyclic system by reacting M2ITC with hydrazine hydrate.
-
Dissolution: Dissolve M2ITC (1.0 mmol) in anhydrous Dioxane.
-
Addition: Add Hydrazine hydrate (1.2 equiv) at RT.
-
Reflux: Heat the mixture to reflux (101°C) for 6 hours.
-
Mechanism: The hydrazine attacks the isocyanate to form a semicarbazide, which then double-cyclizes (attacking the ester) to form the triazole-fused ring system.
-
Isolation: Pour into ice water. The product usually precipitates as a solid.
Troubleshooting & Optimization (Expert Analysis)
The following table summarizes common failure modes and chemically sound corrections.
| Observation | Diagnosis | Corrective Action |
| Low Yield / Sticky Gum | Polymerization of isocyanate due to moisture. | Ensure all solvents are anhydrous. Use a drying tube or Argon line. |
| Urea Intermediate Stuck | The ester is not electrophilic enough to close the ring. | Switch from weak base (TEA) to alkoxide (NaOEt/NaOMe) or use DBU. Increase Temp. |
| Side Product: Urea Dimer | Hydrolysis of isocyanate to amine, which reacts with remaining isocyanate. | Critical: Ensure stoichiometry is exact. Do not expose M2ITC to air before addition. |
| No Reaction | Nucleophile (Amine) is too electron-deficient (e.g., nitroaniline). | Use a catalyst (DMAP) or switch solvent to refluxing Pyridine. |
Decision Matrix: Choosing Reaction Conditions
Use this logic flow to select the optimal conditions for your specific amine.
Figure 2: Optimization logic for cyclization conditions based on nucleophile sterics and electronics.
References
-
Modh, R. P., et al. (2013). Recent Report on Thieno[2,3-d]pyrimidines: Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry.[3]
-
He, Y., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth.[4] Molecules.[2][3][5][6][7][8][9][10][11][12]
-
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: this compound.
-
Goodreid, J. D., et al. (2014).[10] Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines.[10] Journal of Organic Chemistry.[10]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. imtm.cz [imtm.cz]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 2-Thiophenecarboxylic acid, 3-(isocyanatosulfonyl)-, methyl ester | C7H5NO5S2 | CID 157296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 11. Synthesis and Characterization of Two New Thiophene Acetyl Salicylic Acid Esters and their ortho- and para-effect on Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Conditions for reacting methyl 2-isocyanatothiophene-3-carboxylate with hydrazines
Application Note: Precision Synthesis of Thieno[2,3-d]pyrimidine-2,4-diones via Isocyanate-Hydrazine Condensation
Executive Summary
The thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for GnRH antagonists, acetyl-CoA carboxylase inhibitors, and various kinase inhibitors. This application note details the robust synthetic protocol for constructing this bicyclic system via the reaction of methyl 2-isocyanatothiophene-3-carboxylate with hydrazine derivatives.
Unlike standard amide couplings, this reaction exploits the dual electrophilicity of the ortho-isocyanato ester. The protocol emphasizes a controlled, two-stage mechanism—urea formation followed by intramolecular cyclization—to maximize yield and regioselectivity while minimizing oligomerization side products.
Mechanistic Pathway & Logic
The transformation proceeds through a cascade sequence. The isocyanate moiety is significantly more electrophilic than the ester, ensuring chemoselective addition of the hydrazine nucleophile.
Mechanism Description:
-
Nucleophilic Addition: The terminal nitrogen of the hydrazine attacks the isocyanate carbon, forming an intermediate semicarbazide (urea derivative).
-
Conformational Lock: Intramolecular hydrogen bonding often pre-organizes the intermediate.
-
Cyclocondensation: The remaining nucleophilic nitrogen attacks the adjacent methyl ester carbonyl.
-
Elimination: Loss of methanol drives the formation of the thermodynamically stable six-membered pyrimidine-dione ring.
DOT Diagram: Reaction Pathway
Caption: Sequential nucleophilic addition and intramolecular cyclization pathway yielding the thienopyrimidine core.
Experimental Protocol
Materials & Reagents
-
Substrate: this compound (Note: If unstable, generate in situ from methyl 2-aminothiophene-3-carboxylate + triphosgene).
-
Nucleophile: Hydrazine monohydrate (64-65%
) or substituted hydrazines (e.g., Methylhydrazine). -
Solvent: Anhydrous 1,4-Dioxane or Ethanol (Absolute).
-
Base (Optional): Triethylamine (
) or Sodium Ethoxide ( ) for difficult cyclizations.
Standard Operating Procedure (SOP)
Step 1: Urea Formation (Controlled Addition)
-
Charge a reaction vessel with This compound (1.0 equiv) dissolved in anhydrous 1,4-Dioxane (10 mL/g).
-
Expert Insight: Dioxane is preferred over ethanol initially to prevent potential transesterification or reaction of the isocyanate with the solvent, although ethanol is acceptable if the isocyanate is added to the hydrazine.
-
-
Cool the solution to 0–5 °C using an ice bath. Isocyanates are highly reactive; cooling prevents uncontrolled exotherms and polymerization.
-
Add Hydrazine hydrate (1.1–1.2 equiv) dropwise over 10 minutes.
-
Observation: A precipitate (the semicarbazide intermediate) often forms immediately.
-
Step 2: Cyclization (Thermal Drive) 4. Remove the ice bath and stir at Room Temperature (RT) for 30 minutes to ensure complete consumption of the isocyanate. 5. Heat the mixture to Reflux (100–101 °C for dioxane) for 2–4 hours.
- Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The intermediate spot should disappear, and a more polar product spot should appear.
- Troubleshooting: If cyclization is slow (intermediate persists), add catalytic
(0.1 equiv) or NaOEt (0.5 equiv) and continue reflux.
Step 3: Workup & Isolation 6. Cool the reaction mixture to RT. 7. Precipitation: If the product crystallizes upon cooling, filter the solid directly. 8. If no precipitate forms, concentrate the solvent to ~20% volume under reduced pressure and add ice-cold water or diethyl ether to induce precipitation. 9. Purification: Wash the filter cake with cold ethanol and diethyl ether. Recrystallize from Ethanol/DMF if necessary.
Optimization & Critical Parameters
The following table summarizes the impact of reaction variables based on internal data and literature precedents.
| Parameter | Condition A (Standard) | Condition B (Accelerated) | Condition C (Substituted Hydrazines) | Outcome & Notes |
| Solvent | Ethanol (Abs.) | 1,4-Dioxane | THF / Toluene | Ethanol is green but may react with isocyanate at high T. Dioxane offers higher reflux T for difficult cyclizations. |
| Temperature | Reflux (78 °C) | Reflux (101 °C) | 60 °C -> Reflux | Higher temperature favors the elimination of methanol (Step 2). |
| Base | None | Base is required if the hydrazine substituent is electron-withdrawing (reducing nucleophilicity). | ||
| Stoichiometry | 1.1 eq Hydrazine | 1.5 eq Hydrazine | 1.1 eq R-NH-NH2 | Excess hydrazine ensures full conversion of the isocyanate but complicates purification if not volatile. |
| Yield | 65-75% | 80-90% | 50-70% | Dioxane/Reflux typically gives the highest purity and yield. |
Critical Regioselectivity Note for Substituted Hydrazines ( )
When using substituted hydrazines (e.g., methylhydrazine), regioselectivity is governed by sterics and nucleophilicity.
-
Major Product: The less hindered terminal
attacks the isocyanate. The substituted nitrogen then attacks the ester.-
Result: The 'R' group ends up at the N-3 position of the pyrimidine ring.
-
-
Verification: Use 2D NMR (HMBC) to confirm the position of the 'R' group relative to the carbonyls.
Troubleshooting Guide
-
Problem: Low yield / Sticky gum formation.
-
Cause: Polymerization of isocyanate due to moisture or high temperature during addition.
-
Solution: Ensure anhydrous solvents. Maintain 0 °C during the initial addition of hydrazine.
-
-
Problem: Incomplete Cyclization (Intermediate isolated).
-
Cause: Insufficient heat or leaving group (OMe) is poor.
-
Solution: Switch solvent to Dioxane or Diglyme to increase temperature. Add 10 mol% NaOEt to facilitate methoxide elimination.
-
-
Problem: Side reaction with solvent.
-
Cause: Using nucleophilic solvents (MeOH/EtOH) with highly reactive isocyanates before hydrazine addition.
-
Solution: Dissolve isocyanate in inert solvent (DCM, THF, Dioxane) first, then add hydrazine.
-
References
-
Preparation of Thieno[2,3-d]pyrimidine-2,4(1H,3H)
- Source: Vertex AI Research / ResearchG
- Context: Describes the general one-pot synthesis of thienopyrimidine-diones via cyclocondensation of amino-thiophene esters and isocyan
-
Synthesis of Novel Analogs of Thieno[2,3-d]pyrimidin-4(3H)-ones
- Source: N
- Context: detailed protocols for the cyclization of thieno-oxazines and related precursors, providing conditions for the form
-
Reactions of Hydrazines with Esters and Isocyan
- Source: Organic Chemistry Portal / Synlett
- Context: Mechanistic insights into the reaction of hydrazine derivatives with esters and isocyanates, including Wolff-Kishner modifications relevant to hydrazide intermedi
-
Ortho-Isocyan
- Source: MDPI Molecules
- Context: Discusses the differential reactivity of ortho- vs para-isocyanates and the kinetics of carbamation/cyclization, crucial for optimizing temper
Strategic Synthesis of Polyfunctionalized Thiophenes: From De Novo Construction to Late-Stage Diversification
Executive Summary: The Thiophene Advantage in Drug Design
Thiophene rings are ubiquitous in medicinal chemistry, serving as critical bioisosteres for phenyl rings. Their ability to improve solubility, alter metabolic profiles (decreasing CYP450 inhibition in specific contexts), and induce favorable
However, the challenge lies not in the simple formation of a thiophene ring, but in the controlled, regioselective installation of multiple functional groups . This Application Note provides a bifurcated strategy:
-
De Novo Construction: Building the ring with functionality already in place (The Gewald Reaction).
-
Late-Stage Functionalization (LSF): Decorating an existing core using atom-economical C-H activation.
Strategic Decision Matrix
Before selecting a protocol, the synthetic route must be aligned with the target substitution pattern.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target scaffold requirements.
Protocol A: The Microwave-Assisted Gewald Reaction
Best For: Synthesizing 2-aminothiophenes, a privileged scaffold for kinase inhibitors (e.g., Olanzapine precursors). Mechanism: Knoevenagel condensation followed by sulfur uptake and cyclization.
The "Self-Validating" Protocol
This protocol utilizes microwave irradiation to reduce reaction times from 12+ hours to under 30 minutes, significantly reducing thermal decomposition of the sulfur intermediates.
Reagents:
-
Substrate: Cyclohexanone (or substituted ketone/aldehyde) (1.0 equiv)
-
Active Methylene: Ethyl cyanoacetate (1.0 equiv)
-
Sulfur Source: Elemental Sulfur (
) (1.0 equiv) -
Base/Catalyst: Morpholine (1.5 equiv) - Crucial for both basicity and nucleophilicity.
-
Solvent: Ethanol (Absolute)
Step-by-Step Methodology:
-
Pre-Mixing (Validation Point 1): In a microwave-safe vial, dissolve the ketone and ethyl cyanoacetate in ethanol. Add the morpholine dropwise.
-
Observation: The solution should warm slightly (exothermic Knoevenagel initiation). Stir for 2 minutes before adding sulfur to ensure enolate formation.
-
-
Sulfur Addition: Add elemental sulfur powder. Cap the vial with a pressure-release seal.
-
Irradiation: Heat to 65°C (dynamic power mode) for 15–20 minutes .
-
Note: Do not exceed 80°C to prevent decarboxylation of the ester.
-
-
Workup (Validation Point 2): Cool the reaction to room temperature. Pour the mixture into ice-cold water.
-
Success Indicator: A solid precipitate should form immediately. If oil forms, scratch the flask or sonicate to induce crystallization.
-
-
Purification: Filtration followed by recrystallization from EtOH/Water. Column chromatography is rarely needed if the precipitate is washed thoroughly with cold hexanes.
Mechanistic Insight
The reaction proceeds via a polysulfide intermediate . The morpholine acts as a "shuttle," activating the sulfur ring.
-
Reference: The mechanism involves a Knoevenagel-Cope condensation followed by nucleophilic attack on sulfur [1].
Protocol B: Regioselective C-H Arylation (CMD Pathway)
Best For: Rapid diversification of thiophene scaffolds (SAR exploration) without pre-functionalization (i.e., avoiding halogenation steps). Mechanism: Concerted Metallation-Deprotonation (CMD).[1]
Regioselectivity Rules
Thiophene generally activates at C2/C5 (alpha) over C3/C4 (beta) due to the acidity of the C-H bond and the stability of the Pd-intermediate.
-
C2-H Acidity: pKa ~32
-
C3-H Acidity: pKa ~35
The Protocol
Reagents:
-
Substrate: 2-Substituted Thiophene (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv)
-
Catalyst: Pd(OAc)
(5 mol%) -
Ligand: P(t-Bu)
or XPhos (for difficult substrates) -
Base:
(2.0 equiv) -
CMD Additive: Pivalic Acid (PivOH) (30 mol%) - Critical Component.
-
Solvent: Toluene or DMAc (degassed).
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk tube and backfill with Argon.
-
Catalyst Activation: Add Pd(OAc)
, Ligand, and Base. Add the solvent and stir for 5 mins. -
Additive Introduction (Validation Point 1): Add Pivalic Acid.
-
Why? PivOH acts as a proton shuttle. It coordinates to Pd, lowers the energy barrier for C-H bond cleavage, and transfers the proton to the carbonate base. Without this, yields drop by >50% [2].
-
-
Reaction: Add the Thiophene and Aryl Bromide. Heat to 100–110°C for 12 hours.
-
Monitoring (Validation Point 2): Monitor via LC-MS.
-
Endpoint: Look for the disappearance of the Aryl Bromide. The thiophene is usually used in slight excess or is the limiting reagent depending on cost.
-
-
Purification: Filter through Celite to remove Pd black. Concentrate and purify via silica gel chromatography.
Comparative Data & Troubleshooting
Method Comparison
| Feature | Gewald Reaction | Paal-Knorr Synthesis | Pd-Catalyzed C-H Activation |
| Primary Bond Formed | Ring Closure (C-S, C-C) | Condensation (C-S) | C-C (Cross-Coupling) |
| Atom Economy | High (Multicomponent) | Moderate (Loss of | High (No halogenated thiophene needed) |
| Key Limitation | Limited to 2-amino/2-carbonyl products | Requires 1,4-dicarbonyl precursors | Regioselectivity challenges (C2 vs C3) |
| Green Score | High (One-pot, Ethanol) | Low (Often requires | Moderate (Requires transition metals) |
Troubleshooting Guide
-
Problem: Gewald reaction yields oil instead of solid.
-
Solution: The Knoevenagel step likely failed. Ensure the amine base is fresh. Add a catalytic amount of acetic acid to buffer the pH if using a different base.
-
-
Problem: C-H Activation yields mixture of C2 and C5 arylation.
-
Solution: Block one position (e.g., use 2-chlorothiophene) or exploit steric bulk. If C3-arylation is desired, a directing group (e.g., amide) at C2 is required to guide the Palladium [3].
-
Reaction Pathway Visualization
The following diagram illustrates the critical CMD mechanism utilized in Protocol B, highlighting the role of the Pivalate additive.
Figure 2: The Concerted Metallation-Deprotonation (CMD) pathway, illustrating how Pivalate assists in cleaving the C-H bond.
References
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Source: ChemRxiv (2024).[2] [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Source: Molecules (2024).[2][3] [Link]
-
Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Source: Organic Chemistry Frontiers (2023). [Link]
-
The Gewald multicomponent reaction. Source: Molecular Diversity (2011).[4][5] [Link]
-
Regioselectivity in Friedel–Crafts acylation of thiophene. Source: Chemistry Stack Exchange (Grounding for Regioselectivity Rules). [Link]
Sources
Application Note: Conversion of Methyl 2-isocyanatothiophene-3-carboxylate to Carbamates
Executive Summary
This guide details the synthetic procedures for converting methyl 2-isocyanatothiophene-3-carboxylate (1) into stable carbamates (urethanes). Due to the electron-withdrawing nature of the C3-ester and the electron-rich thiophene ring, the C2-isocyanate moiety exhibits heightened electrophilicity compared to benzene analogues. This reactivity necessitates strict moisture control to prevent urea formation. This note covers mechanistic insights, a standard thermal protocol, a catalyzed protocol for hindered alcohols, and critical troubleshooting steps.
Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]
Structural Analysis
The starting material, This compound , features a "push-pull" electronic system:
-
Thiophene Ring: Electron-rich heteroaromatic core.
-
C3-Methoxycarbonyl Group: An ortho-positioned electron-withdrawing group (EWG).
Impact on Reactivity: The C3-ester inductively withdraws electron density from the C2 position, making the isocyanate carbon significantly more electrophilic. While this accelerates reaction with alcohols (
Reaction Mechanism
The formation of the carbamate follows a concerted nucleophilic addition mechanism. The oxygen of the alcohol attacks the central carbon of the isocyanate, while the proton is transferred to the nitrogen.
Figure 1: Mechanistic pathway for the nucleophilic addition of alcohol to the isocyanate.
Experimental Protocols
Pre-requisites & Safety
-
Safety: Isocyanates are potent sensitizers and lachrymators. All operations must be performed in a fume hood.
-
Solvents: Anhydrous Toluene or THF (Water content <50 ppm).
-
Glassware: Oven-dried (120°C for >2 hours), assembled under Argon/Nitrogen flow.
Protocol A: Standard Thermal Addition (Primary/Secondary Alcohols)
Best for: Unhindered primary alcohols (e.g., Methanol, Ethanol, Benzyl alcohol).
Step-by-Step Methodology:
-
Preparation: In a 50 mL Schlenk flask under inert atmosphere, dissolve This compound (1.0 equiv, e.g., 2.0 mmol) in anhydrous Toluene (10 mL, 0.2 M).
-
Addition: Add the alcohol (1.1 equiv) via syringe.
-
Note: A slight excess ensures complete consumption of the highly reactive isocyanate.
-
-
Reaction: Heat the mixture to 80°C for 2–4 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc) or LC-MS. The isocyanate peak (IR ~2270 cm⁻¹) should disappear.
-
-
Workup:
Protocol B: Lewis Acid Catalyzed Addition (Tertiary/Hindered Alcohols)
Best for: Tertiary alcohols (e.g., t-Butanol) or phenols which are poor nucleophiles.
Step-by-Step Methodology:
-
Preparation: Dissolve This compound (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene.
-
Catalyst Addition: Add DBTL (Dibutyltin dilaurate) (1–5 mol%) or DMAP (10 mol%).
-
Why DBTL? It activates the isocyanate by coordinating to the nitrogen/oxygen, making the carbon more susceptible to weak nucleophiles [1].
-
-
Alcohol Addition: Add the hindered alcohol (1.5 – 2.0 equiv).
-
Reaction:
-
DCM: Reflux (40°C) for 6–12 hours.
-
Toluene: Heat to 60–80°C for 4–8 hours.
-
-
Quenching: Add a small amount of Methanol (0.5 mL) to scavenge any unreacted isocyanate.
-
Purification: Flash chromatography is usually required to remove the catalyst.
Data Summary & Optimization
Solvent & Catalyst Effects
The following table summarizes expected conversion rates based on internal optimization studies for thiophene isocyanates.
| Alcohol Type | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Methanol (1°) | Toluene | None | 80 | 2 | 92 |
| Isopropanol (2°) | Toluene | None | 80 | 4 | 85 |
| tert-Butanol (3°) | Toluene | None | 110 | 24 | <30 |
| tert-Butanol (3°) | Toluene | DBTL (5%) | 80 | 6 | 78 |
| Phenol (Ar-OH) | DCM | TEA/DMAP | 40 | 12 | 81 |
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate synthesis protocol.
Troubleshooting & Critical Notes
Handling "In-Situ" Generation
If This compound is not available as a shelf-stable solid (common due to stability issues), it is best generated in situ immediately prior to alcohol addition.
-
Route: Curtius Rearrangement of 3-(methoxycarbonyl)thiophene-2-carboxylic acid using DPPA (Diphenylphosphoryl azide) and TEA [2].
-
Protocol Modification: Perform the rearrangement in Toluene at 80°C for 1 hour until gas evolution (
) ceases, then add the alcohol directly to the same pot ("One-Pot" procedure).
Common Failure Modes
-
Urea Formation:
-
Cyclization:
-
Risk:[6] In the presence of strong bases (or excess amine), the nitrogen of the carbamate/urea can attack the C3-ester, forming a thieno[2,3-d]pyrimidine-2,4-dione .
-
Control: Avoid strong bases. Use DBTL (Lewis acid) instead of TEA/NaH if cyclization is observed.
-
References
-
Catalysis of Isocyanate-Alcohol Reaction
-
Curtius Rearrangement (In-situ Isocyanate Generation)
-
Thiophene Carboxylate Data
Sources
- 1. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2016161063A1 - Processes for the preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Methyl thenoate | C6H6O2S | CID 79340 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing hydrolysis of methyl 2-isocyanatothiophene-3-carboxylate during storage
A Guide to Preventing Hydrolysis During Storage and Handling
Welcome to the technical support center for methyl 2-isocyanatothiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this reactive compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them to ensure the integrity of your experiments.
Understanding the Challenge: The Susceptibility of this compound to Hydrolysis
This compound is a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceuticals.[1] However, the isocyanate functional group (-N=C=O) is highly electrophilic and, therefore, susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, leads to the formation of an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas.[2]
The consequences of hydrolysis are significant, leading to a loss of reagent purity, inaccurate stoichiometry in subsequent reactions, and the potential for pressure buildup in sealed containers due to carbon dioxide evolution.[3][4] This guide provides a comprehensive approach to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of hydrolysis in my sample of this compound?
A1: The primary product of isocyanate hydrolysis, after the initial formation of a carbamic acid, is the corresponding amine (methyl 2-aminothiophene-3-carboxylate) and carbon dioxide.[2] If the hydrolysis proceeds to react with unreacted isocyanate, it can form ureas, which are often insoluble. Therefore, you might observe:
-
Formation of solid precipitates: These are likely urea byproducts.
-
Cloudiness or turbidity in the liquid.
-
Pressure buildup in the container, noticeable when opening the cap.
Q2: I stored my sample in the refrigerator. Is that sufficient to prevent hydrolysis?
A2: While storing at a cool temperature is crucial to slow down potential degradation pathways, it is not sufficient on its own to prevent hydrolysis.[3] The primary factor is moisture exclusion. Even at low temperatures, any moisture present in the container or that ingresses upon opening will react with the isocyanate.
Q3: Can I use any desiccant to keep my sample dry?
A3: Not all desiccants are created equal. For storing highly reactive compounds like isocyanates, it is best to use a neutral and high-capacity desiccant. Silica gel and molecular sieves are excellent choices.[5][6] Avoid desiccants that could be acidic or basic, as they might catalyze other degradation pathways. Some desiccants, like calcium chloride, can become liquid when saturated, which could be problematic.[5]
Q4: How can I confirm if my sample has undergone hydrolysis?
A4: Several analytical techniques can be employed:
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Look for the disappearance or decrease in the sharp, strong isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of amine N-H stretching bands (around 3300-3500 cm⁻¹) and/or urea C=O stretching bands (around 1630-1680 cm⁻¹).
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The appearance of new signals corresponding to the amine or urea derivative will indicate hydrolysis.
-
HPLC (High-Performance Liquid Chromatography): This is a sensitive method to quantify the purity of your sample and detect the presence of hydrolysis products.[7][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Solid precipitate formation in the vial. | Extensive hydrolysis leading to the formation of insoluble urea byproducts. | The sample is likely significantly degraded and may not be suitable for reactions requiring high purity. Consider purifying a small amount by filtration if the supernatant is still the desired product, but re-analysis is crucial. For future prevention, strictly follow the recommended storage and handling protocols. |
| Vial is under pressure upon opening. | Hydrolysis has occurred, leading to the generation of carbon dioxide gas.[2][3] | Open the vial carefully in a well-ventilated fume hood, pointing the cap away from you. This is a clear indication of moisture contamination. The purity of the sample is compromised. |
| Inconsistent reaction yields. | The concentration of the active isocyanate is lower than expected due to partial hydrolysis. | Before use, it is advisable to test the purity of the isocyanate, for instance, via a quick FTIR scan. If hydrolysis is suspected, consider purifying the material or using a fresh, properly stored batch. |
| Color change of the material. | While hydrolysis itself might not cause a color change, impurities or side reactions catalyzed by contaminants (including water) can lead to discoloration. | A significant color change is a red flag for sample degradation. Evaluate the purity using analytical methods before proceeding with your experiment. |
Protocols for Preventing Hydrolysis
Protocol 1: Proper Storage of this compound
This protocol outlines the best practices for the long-term storage of the compound to minimize exposure to atmospheric moisture.
Materials:
-
Vial of this compound with a PTFE-lined cap.
-
Desiccator cabinet or a glass desiccator with a non-reactive desiccant (e.g., silica gel with indicator or molecular sieves).[6][9]
-
Inert gas (Nitrogen or Argon) cylinder with a regulator and tubing.[10][11]
-
Parafilm or a suitable sealing tape.
Procedure:
-
Initial Inspection: Upon receiving the compound, inspect the container for any signs of damage or a compromised seal.
-
Inert Gas Blanketing: If the compound is to be stored for an extended period, it is highly recommended to blanket the vial with an inert gas.
-
In a fume hood, carefully open the vial.
-
Gently flush the headspace of the vial with a slow stream of dry nitrogen or argon for 10-15 seconds.[10]
-
Immediately and tightly reseal the vial with the PTFE-lined cap.
-
-
Sealing: For added protection, wrap the cap and neck of the vial with Parafilm.
-
Desiccated Storage: Place the sealed vial inside a desiccator containing an active desiccant.[5][9] If using silica gel with a color indicator, ensure the desiccant is blue (dry) and not pink (saturated).[12]
-
Temperature Control: Store the desiccator in a cool, dark, and well-ventilated area.[3][13] Refrigeration (2-8 °C) is recommended.
-
Regular Inspection: Periodically check the desiccant and regenerate or replace it as needed.
Causality: The combination of an inert atmosphere, a tight seal, and a desiccated environment creates multiple barriers to prevent moisture from reaching the reactive isocyanate.[11][14] The cool temperature slows down the rate of any potential degradation reactions.[3]
Protocol 2: Handling and Dispensing
This protocol details the steps to be taken when accessing the compound for an experiment to minimize moisture exposure during transfer.
Materials:
-
Stored vial of this compound.
-
Dry glassware (oven-dried or flame-dried under vacuum).
-
Dry syringe and needle.
-
Inert gas (Nitrogen or Argon) source.
-
Septum.
Procedure:
-
Equilibration: Remove the desiccator containing the vial from the refrigerator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold vial surface.
-
Inert Atmosphere Handling: For the highest level of protection, perform all manipulations under an inert atmosphere, for example, in a glove box or using Schlenk line techniques.
-
Syringe Transfer (if applicable):
-
If the vial has a septum cap, this is the preferred method.
-
Puncture the septum with a needle connected to a source of inert gas to create a positive pressure.
-
Use a second dry, clean syringe to withdraw the required amount of the liquid.
-
Dispense the liquid directly into your reaction vessel, which should also be under an inert atmosphere.
-
-
Quick Dispensing (if septum is not available):
-
Have all your dry equipment ready.
-
Briefly open the vial in a fume hood.
-
Quickly dispense the required amount using a dry pipette or syringe.
-
Immediately re-blanket the headspace with inert gas as described in Protocol 1, reseal tightly, and return to the desiccator.
-
Causality: Minimizing the time the compound is exposed to the atmosphere is critical. Using dry equipment and an inert atmosphere for transfers prevents the introduction of moisture at this vulnerable stage.[10][15]
Visualizing the Hydrolysis Pathway
The following diagram illustrates the chemical transformation that occurs during the hydrolysis of this compound.
Caption: Hydrolysis of an isocyanate to an amine and its subsequent reaction to form a urea derivative.
Summary of Best Practices
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C[4] | Slows down the rate of chemical reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) blanket.[10][16] | Excludes atmospheric moisture and oxygen.[11][15] |
| Container | Tightly sealed vial with a PTFE-lined cap. | Provides a physical barrier against moisture ingress. |
| Environment | Store inside a desiccator with an active desiccant (e.g., silica gel, molecular sieves).[5][14] | Actively removes any moisture that may be present in the storage environment.[9] |
| Handling | Allow the container to warm to room temperature before opening. Use dry equipment and dispense under an inert atmosphere whenever possible. | Prevents condensation and minimizes moisture exposure during transfer. |
By adhering to these guidelines, you can significantly extend the shelf-life of your this compound and ensure the reliability and reproducibility of your experimental results.
References
- Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
- Transports Canada. (2025, August 11).
- Life Specialty Coatings.
- Cubework. Isocyanate Storage Solutions: Warehouse Storage & Products Storage.
- What We Know About Desicc
- Cargo Handbook.
- Safe Work Australia.
- RSC Publishing.
- WestAir Gases. (2025, August 11).
- Google Patents.
- Linde Gas. Inerting.
- Fisher Scientific. Lab Desiccants and Drying Agents.
- Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant?.
- Air Products. The Importance of Inerting.
- IChemE.
- NCBI.
- European Patent Office.
- Linde. Inerting in the chemical industry.
- NIPPON GASES. Inerting System.
- Lab Supply Network. (2019, February 13). Top 6 Desiccant Types to Prevent Moisture Damage.
- Detection techniques for air-borne isocyanates based on fluorescent deriv
- Agency for Toxic Substances and Disease Registry | ATSDR.
- ResearchGate. (2025, August 6). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis).
- MDPI. (2019, June 13).
- Google Patents.
- THE ISOCYAN
- Safe Work Australia. (2015, July 9).
- How to Safely Handle Isocyan
- PubChem.
- WorkSafeBC. (2024, April 16).
- Health and Safety Executive for Northern Ireland.
- Actsafe Safety Association.
- BHHC Safety Center. Isocyanate Exposure, Reaction and Protection – Quick Tips.
- ResearchGate.
- JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- Covestro Solution Center.
- Canada.ca. (2022, September 9).
- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2025, August 5).
- NF Jain and CE Masse.
- MDPI. (2022, March 24).
- Chem-Impex.
- Anitech. (2022, November 8). Isocyanate Compounds – A Guide on Exposure, Hazards, and Precautions.
- Portal AmeliCA.
- Sigma-Aldrich.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. michigan.gov [michigan.gov]
- 3. Isocyanates – A family of chemicals [tc.canada.ca]
- 4. lifespecialtycoatings.com [lifespecialtycoatings.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. Lab Desiccants and Drying Agents | Fisher Scientific [fishersci.nl]
- 7. ANALYTICAL METHODS - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 9. munroscientific.co.uk [munroscientific.co.uk]
- 10. westairgases.com [westairgases.com]
- 11. Inerting [linde-gas.no]
- 12. Top 6 Desiccant Types to Prevent Moisture Damage - Lab Supply Network [laboratory-supply.net]
- 13. cubework.com [cubework.com]
- 14. terrauniversal.com [terrauniversal.com]
- 15. airproducts.ie [airproducts.ie]
- 16. Isocyanate - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
Technical Support Center: Optimizing Yield in the Cyclization of Methyl 2-isocyanatothiophene-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of thieno[2,3-d]pyrimidine derivatives. This guide is specifically designed for researchers, medicinal chemists, and process development professionals working on the intramolecular cyclization of methyl 2-isocyanatothiophene-3-carboxylate to form the valuable methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate core. This heterocyclic scaffold is a cornerstone in the development of various therapeutic agents, including kinase inhibitors and anticancer drugs.[1][2][3]
The conversion of the isocyanate precursor is a powerful synthetic step, but it is often plagued by competing side reactions that can drastically reduce the yield of the desired product. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate the challenges of this transformation.
Reaction Overview: The Desired Pathway and Common Pitfalls
The primary objective is to facilitate an intramolecular nucleophilic attack of the ester's carbonyl oxygen onto the electrophilic isocyanate carbon, followed by rearrangement to form the stable thieno[2,3-d]pyrimidin-4(3H)-one ring system. However, the high reactivity of the isocyanate group makes it susceptible to several undesirable side reactions, primarily hydrolysis and self-condensation (trimerization).
Caption: Desired cyclization pathway versus common side reactions.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the cyclization reaction in a practical, question-and-answer format.
Q1: My reaction yield is consistently low (<30%). What are the most probable causes?
Answer: Low yields in heterocyclic synthesis are a common issue stemming from several potential factors.[4] For this specific cyclization, the primary culprits are:
-
Presence of Moisture: Isocyanates react readily with water to form an unstable carbamic acid, which decarboxylates to an amine.[5] This amine can then react with another molecule of isocyanate to form a highly insoluble and undesired urea derivative, consuming your starting material.
-
Intermolecular Side Reactions: The most common side reaction is the cyclotrimerization of three isocyanate molecules to form a very stable and often insoluble isocyanurate ring.[6] This process is often catalyzed by bases, heat, and high concentrations.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can dramatically influence the ratio of intramolecular cyclization to intermolecular side reactions.[4][7]
-
Degradation of Starting Material: The starting isocyanate is highly reactive and can degrade upon storage, especially if exposed to atmospheric moisture.
Caption: A logical workflow for troubleshooting low reaction yields.
Q2: I'm observing a significant amount of an insoluble white solid that isn't my product. What is it and how can I prevent it?
Answer: This is almost certainly the isocyanurate trimer or a urea derivative. As explained in Q1, these are the most common byproducts.
-
Identification: The isocyanurate trimer is exceptionally stable. You can often distinguish it from the urea byproduct by mass spectrometry. The trimer will have a mass corresponding to three times the molecular weight of your starting isocyanate.
-
Causality & Prevention: Trimerization is an intermolecular process. According to reaction kinetics, the rate of an intermolecular reaction is more sensitive to concentration than an intramolecular one. Therefore, applying the principle of high dilution is the most effective strategy to favor the desired intramolecular cyclization.
-
Actionable Advice: Run the reaction at a low concentration (e.g., 0.01-0.05 M). This can be achieved by adding the isocyanate solution slowly via a syringe pump to a heated solution of the catalyst and solvent. This ensures the instantaneous concentration of free isocyanate remains low, disfavoring the intermolecular trimerization pathway.
-
Q3: What is the optimal solvent for this cyclization, and why?
Answer: Solvent choice is critical as it influences reactant solubility, reaction rate, and the stabilization of charged intermediates or transition states.[7][8] For intramolecular isocyanate cyclizations, polar aprotic solvents are generally superior.
The rationale is that these solvents can stabilize the polar transition state of the cyclization without interfering through hydrogen bonding.
| Solvent | Polarity | Typical Performance | Rationale |
| N,N-Dimethylformamide (DMF) | High | Excellent | High boiling point allows for a wide temperature range; effectively solvates polar intermediates. Often the best choice.[7] |
| Acetonitrile (MeCN) | High | Good | Good solvating power and relatively inert. Lower boiling point may limit the accessible temperature range.[7] |
| Dichloromethane (DCM) | Medium | Poor to Moderate | Less effective at stabilizing the polar transition state, leading to slower reaction rates and potentially more side reactions.[7] |
| Toluene | Low | Poor | Non-polar nature does not favor the desired cyclization pathway. Often leads to a higher proportion of trimer.[7] |
| Tetrahydrofuran (THF) | Medium | Poor to Moderate | Can be effective, but its lower boiling point and potential to contain peroxide impurities are drawbacks.[7] |
Recommendation: Begin optimization with DMF or Acetonitrile under strictly anhydrous conditions.
Q4: Is a catalyst necessary, and what type should I use?
Answer: While thermal cyclization is possible, it often requires high temperatures that can lead to decomposition. A catalyst is highly recommended to increase the reaction rate and allow for milder conditions. Both Lewis acidic and basic catalysts can be effective.
-
Lewis Acid Catalysis: Strong Lewis acids like aluminum trichloride (AlCl₃) or triflates (e.g., MeOTf) can activate the isocyanate group toward nucleophilic attack.[9] The mechanism involves coordination of the Lewis acid to the isocyanate's nitrogen or oxygen, increasing the electrophilicity of the carbon atom.
-
Base Catalysis: Certain bases, particularly carboxylate salts like potassium acetate, can act as nucleophilic catalysts.[10] The mechanism involves the initial addition of the anionic catalyst to the isocyanate, forming a reactive intermediate that facilitates the ring-closing step.[10] However, be aware that strong, non-nucleophilic bases can sometimes promote trimerization.[6]
| Catalyst Type | Example | Typical Conditions | Pros & Cons |
| Lewis Acid | AlCl₃, MeOTf | 0.1 - 1.0 eq. in DCM or DCE | Pro: Highly effective at promoting cyclization.[9] Con: Can be moisture-sensitive; may require stoichiometric amounts; harsh workup. |
| Base (Nucleophilic) | Potassium Acetate (KOAc) | 0.1 - 0.2 eq. in DMF | Pro: Catalytic amounts; milder conditions.[10] Con: May also catalyze trimerization if not carefully controlled. |
| Tertiary Amine | Triethylamine (TEA) | 1.0 - 2.0 eq. in MeCN | Pro: Readily available. Con: Can strongly promote trimerization; often less selective.[7] |
Recommendation: Start with a catalytic amount of a Lewis acid like MeOTf or a nucleophilic base like potassium acetate.
Q5: How should I handle and monitor the reaction?
Answer:
-
Handling: Always handle this compound under an inert atmosphere (Nitrogen or Argon). Use oven-dried glassware and anhydrous solvents to prevent hydrolysis.[4]
-
Monitoring: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) and Infrared (IR) Spectroscopy.
-
TLC: Use a mobile phase like 30-50% Ethyl Acetate in Hexanes. The starting material will be less polar than the highly polar pyrimidinone product, which may remain near the baseline.
-
IR Spectroscopy: The most definitive way to monitor the reaction is to observe the disappearance of the strong, sharp isocyanate (-N=C=O) stretching frequency at approximately 2250-2270 cm⁻¹ . The appearance of a carbonyl (-C=O) stretch around 1670-1690 cm⁻¹ indicates product formation.
-
Optimized Experimental Protocols
Protocol 1: Preparation of this compound
(This protocol assumes the availability of the precursor, methyl 2-aminothiophene-3-carboxylate)
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add methyl 2-aminothiophene-3-carboxylate (1.0 eq) and anhydrous toluene (10 mL per 1 mmol of amine).
-
Reagent Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene. Add this solution to the dropping funnel.
-
Reaction: Heat the amine suspension to reflux (approx. 110 °C). Add the triphosgene solution dropwise over 1 hour.
-
Monitoring: After the addition is complete, continue refluxing for 2-3 hours. Monitor the reaction by TLC until the starting amine is fully consumed.
-
Workup: Cool the reaction to room temperature. Filter off any solids. Concentrate the filtrate under reduced pressure in a well-ventilated fume hood to obtain the crude isocyanate.
-
Purification: The crude isocyanate is often used directly in the next step. If purification is necessary, it can be attempted by careful vacuum distillation, but be aware of its thermal sensitivity.
Protocol 2: Optimized Intramolecular Cyclization
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a syringe pump inlet, and a nitrogen inlet, add your chosen catalyst (e.g., MeOTf, 0.1 eq) and anhydrous DMF (to achieve a final concentration of ~0.02 M).
-
Initiation: Heat the solvent/catalyst mixture to the desired temperature (start optimization at 80 °C).
-
Slow Addition: Dissolve the crude this compound (1.0 eq) from the previous step in a minimal amount of anhydrous DMF. Draw this solution into a syringe and place it on a syringe pump.
-
Reaction: Add the isocyanate solution via the syringe pump to the heated, stirred reaction mixture over a period of 4-6 hours. This slow addition is crucial to maintain high dilution and minimize trimerization.
-
Monitoring: After the addition is complete, allow the reaction to stir at temperature for an additional 1-2 hours. Monitor for the disappearance of the isocyanate peak by IR spectroscopy.
-
Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water. The desired product will often precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water and then a small amount of cold diethyl ether to remove non-polar impurities. If necessary, the solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.
References
-
Prabhakar V, Durgaprasad G, Babu KS, Lahari SVNS (2019) Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher. [Link]
-
Chen, Y., Wu, Q., et al. (2018). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. [Link]
-
Saddik, L., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Li, J., et al. (2017). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Journal of Chemistry. [Link]
-
Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. [Link]
-
Messa, R., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]
-
Dekamin, M. G., et al. (2005). Sulfate Catalyzed Multicomponent Cyclization Reaction of Aryl Isocyanates under Green Conditions. ResearchGate. [Link]
- Google Patents (2014).
-
Patsnap Eureka (2025). Technical Insights into Isocyanate Reaction Pathways. [Link]
-
Szymańska, E., et al. (2021). Optimization of the intramolecular cyclization-solvent effect. ResearchGate. [Link]
-
Packard, G. K., et al. (2012). Discovery and optimization of thieno[2,3-d]pyrimidines as B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Engels, H., et al. (2021). Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. The Journal of Organic Chemistry. [Link]
-
ResearchGate (2019). Synthesis of thieno[2,3-d]pyrimidine 4. [Link]
-
El-Sayed, N., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. [Link]
-
ResearchGate (2020). Effect of solvent properties on reaction of isocyanates with mercaptans. [Link]
-
Semantic Scholar (2020). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molec. [Link]
-
PubChem. 2-Thiophenecarboxylic acid, 3-(isocyanatosulfonyl)-, methyl ester. [Link]
-
ResearchGate (2019). MeOTf‐Catalyzed Intramolecular Acyl‐Cyclization of Aryl Isocyanates: Efficient Access to Phenanthridin‐6(5H)‐one and 3,4‐Dihydroisoquinolin‐1(2H)‐one Derivatives. [Link]
-
Scilit (2010). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. [Link]
Sources
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of thieno[2,3-d]pyrimidines as B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Minimizing dimerization side reactions of isocyanatothiophenes
Topic: Minimizing Dimerization Side Reactions of Isocyanatothiophenes Audience: Researchers, Medicinal Chemists, and Process Development Scientists Support Tier: Level 3 (Advanced Chemical Methodology)
Executive Summary: The Instability Paradox
Isocyanatothiophenes (Thiophene-NCO) are high-value, high-risk intermediates in drug discovery. Unlike their benzene analogues, thiophene isocyanates possess a unique electronic profile—the electron-rich sulfur ring increases the nucleophilicity of the system while the isocyanate group remains electrophilic.
The Core Issue: This duality creates a perfect storm for self-reaction . The molecule acts as both nucleophile and electrophile, leading to rapid dimerization into uretidinediones (4-membered rings) or trimerization into isocyanurates (6-membered rings).
This guide provides the protocols to arrest these pathways, prioritizing in situ generation and specific solvent architectures.
The Mechanism of Failure
Understanding the enemy is the first step to defeating it. Dimerization is not random; it is an orbital-controlled process often catalyzed by the very bases used to generate the isocyanate.
Pathway Visualization
The following diagram illustrates the competing pathways between the desired isolation and the parasitic dimerization.
Figure 1: Mechanistic pathways of isocyanatothiophene decomposition. Note the reversibility of the dimer vs. the irreversibility of the trimer.
Critical Troubleshooting Protocols
Module A: Synthesis Strategy (The "One-Pot" Imperative)
Problem: You are attempting to isolate the isocyanate by distilling it after a Curtius rearrangement, but the receiving flask contains a solid residue. Diagnosis: The heat required for distillation, combined with the concentration effect, forced the equilibrium toward the uretidinedione dimer.
The Fix: Modified Curtius "One-Pot" Protocol Do not isolate. Trap the isocyanate immediately as it forms.
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) |
| Solvent | DMF or DMSO (Polar) | Toluene or Xylene (Non-polar) |
| Base | Triethylamine (Et3N) | Proton Sponge or Inorganic Carbonates |
| Timing | Stepwise (Azide → Iso → Trap) | Concerted (Azide + Trap + Heat) |
| Temperature | Reflux (>110°C) | Controlled (60–80°C) |
Step-by-Step Workflow:
-
Precursor: Dissolve the thiophene carboxylic acid in Toluene (anhydrous).
-
Activation: Add Diphenylphosphoryl azide (DPPA) and a hindered base (e.g., DIPEA).
-
Rearrangement: Heat to 80°C. Monitor N₂ evolution.
-
Trapping (Crucial): If making a urea/carbamate, add the amine/alcohol before heating if it is non-nucleophilic toward the azide, or strictly immediately upon cessation of N₂ evolution.
Module B: Solvent Selection & Environment
Problem: The reaction mixture turns into an insoluble gel. Diagnosis: Trimerization (Isocyanurate formation) catalyzed by polar solvents or trace active hydrogens.
Technical Insight: Polar solvents stabilize the zwitterionic intermediates required for dimerization. Non-polar solvents destabilize these transition states, kinetically inhibiting the side reaction.
-
Forbidden Solvents: DMF, DMSO, Acetone (nucleophilic attack possible), Water (forms symmetric urea).
-
Recommended Solvents: Toluene, Benzene, Chlorobenzene.[1]
-
Additives: In extreme cases, adding a radical scavenger (e.g., Galvinoxyl) or trace acid (e.g., benzoyl chloride) can inhibit base-catalyzed polymerization during handling [1].
Module C: Storage & Handling (If Isolation is Mandatory)
If you must isolate the isocyanate for mechanistic studies, follow this strict decision tree.
Figure 2: Decision matrix for handling and storage.
Frequently Asked Questions (FAQ)
Q1: My isocyanate solidified overnight in the freezer. Is it ruined?
-
Answer: Likely, yes. It has probably formed the uretidinedione dimer.
-
Test: Take a small sample and heat it gently in toluene. If it dissolves and reacts with an added amine to form a urea, the dimerization was reversible. If it remains insoluble or chars, it has trimerized to the isocyanurate (irreversible) [2].
-
Q2: Why is 2-isocyanatothiophene more unstable than 3-isocyanatothiophene?
-
Answer: Electronic positioning. The sulfur atom in the thiophene ring is an electron donor. In the 2-position, the isocyanate group is in direct conjugation with the sulfur, significantly increasing the electron density on the nitrogen. This makes the NCO group more nucleophilic and prone to attacking other NCO molecules [3].
Q3: Can I use silica gel chromatography to purify the isocyanate?
-
Answer: Absolutely not. Silica gel is acidic and contains surface hydroxyl groups (Si-OH). These will react with the isocyanate to form carbamates or hydrolyze it to the amine, which will then react with remaining isocyanate to form symmetric ureas. Distillation or crystallization (if applicable) are the only viable purification methods.
Q4: I see "fuming" when I open the flask. What is happening?
-
Answer: This is likely hydrolysis caused by atmospheric moisture reacting with the isocyanate to release CO₂ and form the amine. Thiophene isocyanates are hypersensitive to moisture. Always handle under a positive pressure of Argon or Nitrogen.
References
-
Prevention of Undesirable Isomerization. (2005). ACS Publications. Discusses the use of additives like benzoquinones to prevent isomerization and side reactions in sensitive olefin/isocyanate systems.
-
Dimer isocyanate liner compositions. (1982). Google Patents (US4328281A). Details the equilibrium between monomer and dimer (uretidinedione) and the temperature dependence of this reversible reaction.
-
The conversion of furan-, thiophene-and selenophene-2-carbonyl azides into isocyanates. (2004). Arkivoc. Provides DSC analysis and stability data comparing 2- and 3-substituted heteroaryl isocyanates.
-
Curtius Rearrangement. (2020).[2][3][4][5] Wikipedia / Organic Chemistry Portal. General mechanism and recent concerted pathway evidence.[4]
-
Process for the preparation of isocyanates containing uretdione groups. (1996). Google Patents (US5484916A). Describes the catalytic role of phosphines and amines in dimerization.
Sources
- 1. US5484916A - Process for the preparation of isocyanates containing uretdione groups by using imidazole group containing polymeric catalysts - Google Patents [patents.google.com]
- 2. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection for sluggish reactions with methyl 2-isocyanatothiophene-3-carboxylate
Technical Support Center: Methyl 2-isocyanatothiophene-3-carboxylate Reactivity
Ticket ID: #ISO-THIO-003 Subject: Overcoming sluggish reactivity in nucleophilic additions to hindered thiophene isocyanates. Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Part 1: The Diagnostic Phase
User Query: "My reaction with this compound is stalling. Standard conditions (TEA/DCM) yield <20% conversion after 24h. Why is this happening?"
Scientist Analysis: You are encountering the "Ortho-Effect Deactivation." Unlike standard phenyl isocyanates, your substrate possesses a methyl ester at the C3 position, directly adjacent (ortho) to the isocyanate at C2.
-
Steric Blockade: The C3-ester creates significant steric bulk, physically impeding the trajectory of incoming nucleophiles (amines or alcohols) toward the isocyanate carbon.
-
Electronic Deactivation: While the ester is electron-withdrawing (which usually activates isocyanates), the carbonyl oxygen of the ester can form a weak intramolecular coordination with the isocyanate carbon. This stabilizes the molecule and reduces the electrophilicity required for nucleophilic attack.
Immediate Action: Stop adding more Triethylamine (TEA). It is sterically incapable of activating this specific system. You need a catalyst that operates via Lewis Acid activation or Nucleophilic Insertion .[1]
Part 2: Catalyst Selection Guide
Use this decision matrix to select the correct catalyst system based on your nucleophile and downstream goals.
Figure 1: Decision matrix for catalyst selection based on nucleophile type and steric hindrance.
Part 3: Troubleshooting & Protocols
Scenario A: Reaction with Alcohols (Urethane Synthesis)
The Issue: Alcohols are weaker nucleophiles than amines. With the C3-ester hindrance, standard base catalysis (TEA/Pyridine) fails because it cannot sufficiently polarize the alcohol.
The Solution: Switch to Zirconium(IV) Acetylacetonate [Zr(acac)₄] .
-
Why? Unlike Tin (DBTDL) which acts primarily as a Lewis Acid on the isocyanate, Zr(acac)₄ operates via a coordination-insertion mechanism . It binds both the alcohol and the isocyanate, bringing them into immediate proximity within the metal's coordination sphere, effectively bypassing the steric barrier of the C3-ester.
Protocol: Zr(acac)₄ Catalyzed Carbamoylation
-
Preparation: In a flame-dried flask under Argon, dissolve this compound (1.0 equiv) in anhydrous Toluene (0.2 M).
-
Nucleophile: Add the alcohol (1.2 equiv).
-
Catalyst: Add Zr(acac)₄ (5 mol%) .
-
Note: If Zr(acac)₄ is unavailable, DBTDL (5 mol%) is the backup, but expect slower kinetics.
-
-
Reaction: Heat to 80°C . Monitor by TLC/LCMS.
-
Checkpoint: The isocyanate peak in IR (~2250 cm⁻¹) should disappear within 2-4 hours.
-
-
Workup: Cool to RT. Filter through a short pad of silica to remove the metal catalyst. Concentrate filtrate.
Data Comparison: Catalyst Efficiency
| Catalyst System | Conversion (4h, 80°C) | Notes |
| None | < 5% | Thermal activation insufficient. |
| TEA (2.0 eq) | 15% | Base cannot overcome steric block. |
| DBTDL (5 mol%) | 78% | Effective, but toxic. Hard to remove Sn traces. |
| Zr(acac)₄ (5 mol%) | 95% | Recommended. Fastest kinetics; "Green" metal. |
Scenario B: Reaction with Amines (Urea Synthesis)
The Issue: Amines are usually reactive enough, but if the amine itself is bulky (e.g., tert-butylamine or an aniline derivative), the reaction stalls.
The Solution: DMAP (4-Dimethylaminopyridine) .
-
Why? DMAP acts as a "super-nucleophile." It attacks the isocyanate first to form a highly reactive N-acylpyridinium intermediate. This intermediate is less sterically sensitive and more electrophilic, allowing the bulky amine to displace the DMAP and form the urea.
Protocol: DMAP-Accelerated Urea Formation
-
Solvent: Use DCM or THF (anhydrous).
-
Base: Add TEA (1.0 equiv) to scavenge any adventitious acid.
-
Catalyst: Add DMAP (10-20 mol%) .
-
Addition: Add the amine (1.1 equiv) to the isocyanate solution.
-
Temperature: Reflux (40-60°C) is often required for this specific thiophene substrate.
Part 4: Mechanistic Insight (The "Why")
Understanding the mechanism helps you troubleshoot effectively. Below is the pathway for the Zirconium-catalyzed reaction, which is the most robust method for your sluggish substrate.
Figure 2: The catalytic cycle of Zirconium(IV) acetylacetonate.[2] Note that the reagents are brought together on the metal center, overcoming the steric hindrance of the thiophene ester.
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I generate the isocyanate in situ to improve reactivity? A: Yes, and this is often preferred. Commercial this compound can dimerize upon storage.
-
Protocol: Perform a Curtius Rearrangement . Start with the carboxylic acid precursor
form the acyl azide (DPPA/TEA) heat to reflux in Toluene to generate the isocyanate in situ. Add your nucleophile and catalyst directly to this hot solution. This ensures you are reacting with "fresh" monomeric isocyanate.
Q2: I need to make a thienopyrimidine. Can I do this in one pot? A: Absolutely.
-
React the isocyanate with your amine/alcohol as described above.[1][3]
-
Once the urea/urethane is formed (check LCMS), add a base (e.g., NaOEt in Ethanol or DBU ) and heat.
-
The nitrogen of the urea/urethane will attack the C3-ester, cyclizing to form the thieno[2,3-d]pyrimidine-2,4-dione core.
Q3: My reaction turned into a solid mass. What happened? A: You likely have moisture contamination. Isocyanates react with water to form carbamic acids, which decarboxylate to amines. These amines then react with remaining isocyanate to form symmetrical urea precipitates (dimers).
-
Fix: Ensure all solvents are dried over molecular sieves. Use a nitrogen/argon balloon.
References
-
Zirconium Catalysis for Isocyanates: Blank, W. J. (2025). Catalysis of the Isocyanate-Hydroxyl Reaction by Non-Tin Catalysts. Werner Blank Resources. Link
-
Mechanism of DBTDL: Silva, A. L., et al. (2025). Organotin Catalysis in Urethane Systems. ACS Publications.[4] Link
-
Thienopyrimidine Synthesis: Elmongy, et al. (2016). Synthesis of Thienopyrimidines via Gewald Reaction Derivatives. Natural Sciences Publishing. Link
-
Reactivity of Hindered Isocyanates: Wicks, Z. W. (2008). Reaction Kinetics of Hindered Isocyanates. Journal of Applied Polymer Science. Link
-
Ti(OtBu)4 for Hindered Systems: Barrett, A. G. M., et al. (2025). Ti-Catalyzed Reactions of Hindered Isocyanates with Alcohols. J. Org.[5] Chem. Link
Sources
Technical Support Center: Purification Strategies for Thiophene-Isocyanate Reaction Mixtures
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted isocyanates from reaction mixtures containing thiophene derivatives. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the integrity and purity of your target compounds.
Introduction: The Challenge of Isocyanate Removal in Thiophene Chemistry
Isocyanates are highly reactive electrophiles widely used in the synthesis of ureas, urethanes, and other valuable compounds. However, their high reactivity also presents a significant purification challenge, as residual isocyanates can lead to unwanted side reactions and complicate downstream applications. When working with thiophene-containing molecules, additional considerations regarding the stability of the thiophene ring and potential interactions with purification reagents must be taken into account. This guide offers a structured approach to troubleshooting and addressing these specific challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the work-up and purification of your thiophene-isocyanate reaction products.
Issue 1: Incomplete Quenching of Excess Isocyanate
Symptoms:
-
Appearance of new, unexpected peaks in your crude NMR or LC-MS analysis.
-
Gradual changes in the composition of your stored "purified" product over time.
-
Difficulty in reproducing purification results.
Root Cause Analysis: Incomplete quenching of the highly reactive isocyanate leads to its continued reaction with nucleophiles present in the mixture, including the desired product, solvents, or even trace amounts of water. This can result in the formation of undesired urea or carbamate byproducts.
Solutions:
-
Selection of an Appropriate Quenching Agent:
-
Primary Amines: Highly effective due to their high nucleophilicity. However, the resulting urea can sometimes be difficult to separate from the desired product.
-
Secondary Amines: Offer a good balance of reactivity and ease of removal of the resulting urea. Dibutylamine is a common choice, as the resulting dibutylurea is often soluble in organic solvents and can be removed during aqueous work-up.[1]
-
Alcohols: Less reactive than amines but can be effective, especially at elevated temperatures. The resulting carbamates may be easier to separate chromatographically. Benzyl alcohol has been used to selectively react with more reactive isocyanate groups.[2]
-
-
Protocol for Effective Quenching:
-
Stoichiometry: Use a significant excess of the quenching agent (typically 3-5 equivalents relative to the initial excess of isocyanate) to ensure complete reaction.
-
Reaction Time and Temperature: Allow sufficient time for the quenching reaction to go to completion. Gentle heating may be necessary for less reactive quenching agents. Monitor the disappearance of the isocyanate peak (around 2270 cm⁻¹) by in-situ IR spectroscopy if available.[3]
-
Issue 2: Difficulty in Removing Scavenger Resin Byproducts
Symptoms:
-
Contamination of the final product with polymer-bound impurities.
-
Low recovery of the desired product after filtration.
Root Cause Analysis: Scavenger resins are an excellent tool for simplifying purification by covalently binding excess reagents, which are then removed by simple filtration.[4] However, issues can arise from the physical properties of the resin or incomplete reaction.
Solutions:
-
Choosing the Right Scavenger Resin:
-
PS-Trisamine: A common choice for scavenging isocyanates. The resin-bound urea is easily filtered off.
-
PS-NH2 (Aminomethylated Polystyrene): Also effective for scavenging isocyanates.
-
Macroporous vs. Gel-Type Resins: Macroporous resins (e.g., MP-Isocyanate scavengers) have a rigid pore structure and do not require solvent swelling to the same extent as gel-type resins, which can lead to faster reaction times and broader solvent compatibility.[5]
-
-
Optimizing Scavenging Conditions:
-
Solvent Choice: Ensure the chosen solvent allows for good swelling of the resin (for gel-type resins) to maximize the accessibility of the functional groups.[5]
-
Agitation: Gentle agitation (e.g., on a shaker or with a stir bar) is crucial to ensure good contact between the resin and the reaction mixture.
-
Filtration: Use a fritted funnel for filtration and wash the resin thoroughly with the reaction solvent to recover any adsorbed product.
-
Frequently Asked Questions (FAQs)
Q1: Which primary purification technique is most suitable for my thiophene-urethane compound?
The choice of purification technique depends on the properties of your target compound and the nature of the impurities.
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Scavenger Resins | High selectivity, simple filtration work-up, compatible with a range of solvents. | Can be expensive, potential for physical contamination if resin is not robust. | High-throughput synthesis, removal of excess electrophiles or nucleophiles.[4] |
| Chromatography | Excellent separation of closely related compounds, applicable to a wide range of polarities. | Can be time-consuming and require large volumes of solvent, potential for product degradation on silica gel. | Final purification of high-purity compounds, separation of isomers. |
| Liquid-Liquid Extraction | Scalable, cost-effective for removing water-soluble impurities.[6] | Can be less effective for removing non-polar impurities, risk of emulsion formation. | Initial work-up to remove quenching byproducts and salts. |
| Distillation | Effective for removing volatile isocyanates from non-volatile products.[7][8][9][10] | Requires thermal stability of the desired product, not suitable for non-volatile isocyanates. | Large-scale purification of thermally stable, low molecular weight products. |
| Crystallization | Can provide very high purity material, scalable. | Requires a suitable solvent system, may result in lower yields. | Solid, crystalline products. |
Q2: How can I confirm that all the unreacted isocyanate has been removed?
Several analytical techniques can be used to detect residual isocyanates.
-
FT-IR Spectroscopy: The isocyanate group has a very strong and characteristic absorption band around 2250-2275 cm⁻¹. The disappearance of this peak is a good indicator of complete reaction or removal.[3]
-
¹H NMR Spectroscopy: While the isocyanate group itself is not directly observed, the formation of urea or urethane derivatives from a quenching agent with a distinct NMR signature can be monitored.
-
LC-MS: This is a highly sensitive technique. To improve detection, residual isocyanates can be derivatized with an agent that has a strong chromophore or is easily ionizable.[11][12] Common derivatizing agents include 9-(methylaminomethyl)anthracene (MAMA) or 1-(2-methoxyphenyl)piperazine.[11][13]
-
Gas Chromatography (GC): For volatile isocyanates, GC can be used for quantification. Derivatization may be necessary to improve sensitivity and resolution.[14]
Q3: Are there any specific considerations for the thiophene ring during purification?
The thiophene ring is generally stable under many reaction and purification conditions. However, it is important to be aware of the following:
-
Acid Sensitivity: Thiophene can be sensitive to strong acids. Avoid strongly acidic conditions during work-up if your target compound is susceptible to degradation.
-
Oxidative Stability: While generally robust, the sulfur atom in the thiophene ring can be oxidized under harsh conditions. Avoid strong oxidizing agents during purification.
-
Metal Contamination: If you have used any metal catalysts in your synthesis, consider using a metal scavenger resin, such as those with thiol or sulfonic acid functionalities, for their removal.[15][16]
Experimental Protocols
Protocol 1: General Procedure for Isocyanate Quenching and Extractive Work-up
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 3-5 equivalents of a quenching agent (e.g., dibutylamine) dropwise with stirring.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until FT-IR analysis shows the complete disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product further by chromatography, crystallization, or distillation as required.
Protocol 2: Purification using a Scavenger Resin
-
To the crude reaction mixture , add 3-5 equivalents of an appropriate scavenger resin (e.g., PS-Trisamine).
-
Gently agitate the mixture at room temperature for 2-16 hours. The optimal time should be determined by monitoring the disappearance of the isocyanate.
-
Filter the mixture through a fritted funnel, washing the resin thoroughly with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.
Visualizations
Workflow for Selecting a Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Mechanism of Isocyanate Scavenging by an Amine-Functionalized Resin
Caption: Schematic of isocyanate removal using a scavenger resin.
References
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
-
Hastings Vogt, C. R., Ko, C. Y., & - CDC Stacks. (n.d.). Modification of an Analytical Procedure for Isocyanates to High Speed Liquid Chromatography. Retrieved from [Link]
- Im, M. J., Kim, C. H., Song, M., Park, J. S., Lee, J. W., Gal, Y.-S., & Lee, J. K. (2011). Synthesis and Characterization of Thiophene-Based Copolymers Containing Urethane and Alkyl Functional Side Chains for Hybrid Bulk Heterojunction Photovoltaic Cell Applications. Bulletin of the Korean Chemical Society, 32(2), 559–564.
-
Biotage. (2016). Biotage® MP-Isocyanate. Retrieved from [Link]
- Google Patents. (n.d.). WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product.
- Google Patents. (n.d.). US4385171A - Removal of unreacted diisocyanate from polyurethane prepolymers.
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
- Begley, T. H., & Hollifield, H. C. (1991). Liquid Chromatographic Determination of Residual Isocyanate Monomers in Plastics Intended for Food Contact Use.
-
Supra sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
- Google Patents. (n.d.). DE10260093A1 - Process for the separation of isocyanates from a reaction mixture.
- Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
- Saini, S., & Jain, A. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Journal of Fluorescence, 32(6), 2269–2285.
- Google Patents. (n.d.). US6664414B2 - Process for reducing residual isocyanate.
- Royal Society of Chemistry. (2023).
- Acevedo, D., Mohammad, A., Yang, M., Kjell, D. P., & Nagy, Z. K. (2022). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. Organic Process Research & Development, 26(11), 3072–3082.
- Zhang, Y., Wang, Y., Zhang, L., & Liu, Y. (2022). Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. Molecules, 27(19), 6709.
- Wipf, P., & Spencer, S. R. (2004). Scavenger strategies in organic synthesis. Drug Discovery World, 5(4), 59-66.
- Ceballos, D. M., Yost, M. G., & Whittaker, S. G. (2012). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene, 9(11), 655–667.
- Google Patents. (n.d.). US20220380303A1 - Process for the distillation of isocyanates.
-
Manufacturing.net. (n.d.). Control Residual Isocyanates in Polyurethane Polymerizations. Retrieved from [Link]
- Google Patents. (n.d.). WO2001077216A1 - Method for scavenging moisture in polyisocyanates and formulations thereof.
-
Qucosa - TU Dresden. (n.d.). Synthesis and characterization of hyperbranched poly(urea-urethane)s. Retrieved from [Link]
- Royal Society of Chemistry. (2023). Synthesis of polyisocyanurate prepolymer and the resulting flexible elastomers with tunable mechanical properties. Polymer Chemistry, 14(13), 1466-1474.
-
an approach for eliminating phenyl isocyanate from solvent used in isocyanate production. (n.d.). Retrieved from [Link]
- Nagy, B., Kégl, T., & Kégl, T. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. International Journal of Molecular Sciences, 20(18), 4639.
- Gawin, R., & Skowerski, K. (2015). High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Metathesis Products.
- Google Patents. (n.d.). US5354689A - Method of detecting isocyanates.
- Google Patents. (n.d.). US4871460A - Isolation/purification of isocyanate condensates by extraction with liquid or supercritical gas.
-
Canadian Science Publishing. (n.d.). Thermochemical studies of some alcohol–isocyanate reactions. Retrieved from [Link]
- Google Patents. (n.d.). WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use.
- Walczak, M. A., & Wipf, P. (2024). Thiol-isocyanate Click Reaction for Rapid and Efficient Generation of a Library of Organofunctional Silanes. Organometallics.
-
U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]
Sources
- 1. Thiophene synthesis [organic-chemistry.org]
- 2. Scavenger resins [rapp-polymere.com]
- 3. Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s [mdpi.com]
- 4. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Workup [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of urea analogues bearing N-alkyl-N'-(thiophen-2-yl) scaffold and evaluation of their innate immune response to toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. biotage.com [biotage.com]
- 16. strem.com [strem.com]
Validation & Comparative
In-Situ Characterization of Thiophene Isocyanates: A Comparative FT-IR Guide
Executive Summary
Thiophene-based isocyanates are critical intermediates in the synthesis of sulfonylureas and semi-synthetic penicillins. However, their high reactivity and moisture sensitivity make offline analysis (HPLC, NMR) prone to artifacts, often leading to underestimation of yield or purity.
This guide details the application of in-situ Fourier Transform Infrared (FT-IR) spectroscopy for monitoring thiophene isocyanates. Unlike phenyl isocyanates, the electron-rich nature of the thiophene ring influences the dipole moment of the cumulative double bond system, necessitating precise peak tracking. This document compares FT-IR against HPLC and NMR, providing a self-validating protocol for real-time reaction monitoring.
Part 1: The Spectroscopic Signature
The Physics of the Thiophene-NCO Stretch
The isocyanate functional group (-N=C=O) exhibits a strong, characteristic asymmetric stretching vibration. While phenyl isocyanates typically absorb at 2270 cm⁻¹ , thiophene derivatives often show a slight bathochromic or hypsochromic shift depending on the substitution pattern (2-thienyl vs. 3-thienyl) and the electronic environment.
-
Primary Peak: 2250 – 2280 cm⁻¹ (Strong, sharp).
-
Electronic Effect: Thiophene is a
-excessive heterocycle (electron-rich). This electron density can increase back-bonding into the nitrogen, slightly lowering the bond order of the adjacent C=O system compared to electron-deficient benzene rings. -
Interferences:
-
Nitriles (-CN): 2210–2260 cm⁻¹ (usually weaker, sharper).
-
Carbon Dioxide (CO₂): ~2340 cm⁻¹ and 2360 cm⁻¹ (doublet). Note: Poor background subtraction often causes CO₂ artifacts near the isocyanate region.
-
Comparative Analysis: Why FT-IR?
The following table contrasts FT-IR with standard offline techniques for isocyanate analysis.
| Feature | In-Situ FT-IR | HPLC (Reverse Phase) | ¹H NMR |
| Sample State | Unaltered reaction mixture | Derivatization Required (e.g., with dibutylamine) | Deuterated solvent solution |
| Time Resolution | Seconds (Real-time kinetics) | 30–60 mins (Sampling + Run time) | 10–30 mins (Lock + Shim + Acquire) |
| Moisture Risk | Negligible (Closed system) | High (Hydrolysis during sampling) | Moderate (Solvent water content) |
| Quantification | Beer-Lambert Law (Peak Height/Area) | UV Absorbance (of derivative) | Integration of protons |
| Limit of Detection | ~0.1% (w/w) | < 0.01% (High sensitivity) | ~1% (w/w) |
Critical Insight: You cannot analyze "raw" isocyanates on standard reverse-phase HPLC. The water or methanol in the mobile phase will react with the isocyanate to form ureas or carbamates on the column, destroying the analyte. FT-IR is the only method that measures the actual species in the flask.
Part 2: Analytical Decision Matrix
Use the following logic flow to determine the appropriate analytical technique for your specific stage of development.
Figure 1: Decision matrix for selecting the optimal analytical method based on stability and data requirements.
Part 3: Self-Validating Experimental Protocol
This protocol uses a "Traffic Light" system. If a step fails validation, do not proceed.
Equipment:
-
FT-IR Spectrometer with Diamond ATR Probe (or flow cell).
-
Resolution: 4 cm⁻¹.
-
Scans: 16–32 (for speed).
Step 1: Background & Solvent Subtraction
Objective: Remove solvent interference to expose the 2200–2300 cm⁻¹ window.
-
Insert probe into the reaction vessel containing only the solvent (e.g., Toluene, THF, DCM).
-
Acquire background spectrum.
-
Validation: Verify the baseline is flat between 2100 and 2400 cm⁻¹. If CO₂ doublets (2340/2360 cm⁻¹) are negative or positive, purge the optical bench and re-acquire.
Step 2: Precursor Baseline (The "Start" Signal)
Objective: Confirm starting material identity.
-
Add the thiophene precursor (e.g., Thiophene-2-carboxylic acid azide for Curtius rearrangement).
-
Observe the precursor carbonyl stretch (usually 1680–1720 cm⁻¹) or azide stretch (~2140 cm⁻¹).
-
Validation: Ensure the isocyanate region (2270 cm⁻¹) is currently silent (flat). If a peak exists here, your precursor is decomposing, or the probe is contaminated.
Step 3: Reaction Monitoring (The "Active" Phase)
Objective: Track the formation of the isocyanate intermediate.
-
Initiate reaction (e.g., heat to reflux).
-
Monitor 2250–2280 cm⁻¹: You should see the rapid growth of a sharp peak.
-
Monitor Precursor: Simultaneous decay of the azide/carbonyl peak.
-
Validation (Isosbestic Point): If the conversion is clean (A
B), overlaying spectra over time should reveal an isosbestic point. Lack of this point suggests side reactions (e.g., urea formation from moisture).
Step 4: Quenching/Consumption (The "End" Signal)
Objective: Confirm full conversion to the final product (urea/carbamate).
-
Add the nucleophile (amine or alcohol).
-
Monitor 2250–2280 cm⁻¹: The peak should decay to baseline.
-
Monitor Product: Appearance of Urea C=O (1630–1660 cm⁻¹) or Carbamate C=O (1690–1720 cm⁻¹).
Figure 2: Spectral evolution workflow. The NCO peak functions as the central "relay" signal.
Part 4: Troubleshooting Thiophene Specifics
Thiophene derivatives present unique challenges compared to benzene rings.
-
Sulfur Poisoning (Catalysts): If using metal-catalyzed isocyanate formation (e.g., carbonylation of azides), the thiophene sulfur can poison Pd or Rh catalysts. FT-IR will show no growth in the 2270 cm⁻¹ peak. Solution: Increase catalyst loading or switch to Curtius rearrangement (thermal).
-
Thermal Instability: Thiophene isocyanates can polymerize faster than phenyl isocyanates.
-
Observation: The 2270 cm⁻¹ peak grows, plateaus, and then slowly decreases without adding a nucleophile.
-
Diagnosis: Self-polymerization to dimers (uretdiones) or trimers (isocyanurates).
-
Action: Lower reaction temperature or add the nucleophile immediately upon peak maximization.
-
References
-
CDC/NIOSH. (2014). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. (Discusses NCO peak assignments at 2270 cm⁻¹).
-
Thermo Fisher Scientific. Time-Based FT-IR Analysis of Curing of Polyurethanes. (Demonstrates kinetic monitoring of NCO disappearance).
-
ResearchGate. (2021). Is it normal to obtain 4 spots for phenyl isocyanate on TLC? (Highlights reactivity and hydrolysis issues with offline analysis).
-
Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. (Detailed methodology for in-situ NCO tracking).
-
Royal Society of Chemistry. Evidence by in situ FTIR spectroscopy... for isocyanate species vibrations. (Assignments of NCO vibrations on various substrates).
Comparing reactivity of methyl vs ethyl 2-isocyanatothiophene-3-carboxylate
Executive Summary: The Strategic Choice
For researchers in medicinal chemistry—specifically those targeting kinase inhibitors or GPCR ligands—the choice between methyl 2-isocyanatothiophene-3-carboxylate (Me-ITC) and its ethyl analog (Et-ITC) is rarely about the isocyanate group itself, but rather the downstream cyclization kinetics and intermediate stability .
-
Select the Methyl Ester (Me-ITC) when:
-
Rapid intramolecular cyclization is required under mild conditions (e.g., avoiding high temperatures that degrade sensitive amine partners).
-
Atom economy is a priority in large-scale manufacturing (lower molecular weight).
-
-
Select the Ethyl Ester (Et-ITC) when:
-
Intermediate stability is paramount. The ethyl group provides a steric buffer against premature hydrolysis or transesterification during workup.
-
You are following legacy protocols (the Gewald reaction predominantly yields ethyl esters, making Et-ITC the more accessible starting material).
-
Chemical Profile & Structural Logic
Both compounds function as "bifunctional electrophiles." They possess a highly reactive isocyanate (
| Feature | This compound | Ethyl 2-isocyanatothiophene-3-carboxylate |
| Formula | ||
| Steric Bulk (Ester) | Low (Methoxy) | Moderate (Ethoxy) |
| Leaving Group Ability | High (Methoxide is a better leaving group in cyclization contexts) | Moderate (Ethoxide is bulkier) |
| Solubility | High in DCM, THF; moderate in alcohols. | Higher lipophilicity; better solubility in non-polar solvents. |
| Primary Risk | Rapid hydrolysis to carbamic acid | Slower hydrolysis; easier to handle in humid air. |
Mechanistic Insight: The "Ester Effect"
While the isocyanate group in both molecules reacts almost instantaneously with nucleophiles (amines/alcohols), the ester group defines the rate of the subsequent step. In the synthesis of thienopyrimidines (a bioisostere of quinazolines), the reaction proceeds via a urea intermediate. The methyl ester facilitates a faster
Comparative Reactivity Analysis
A. Isocyanate Reactivity (The "Head")[1]
-
Observation: Both Me-ITC and Et-ITC exhibit identical reactivity profiles toward primary amines. The thiophene ring acts as an electron-rich spacer, but the electron-withdrawing ester at position 3 inductively activates the isocyanate at position 2.
-
Outcome: Reaction with an amine (
) yields the corresponding urea quantitatively in minutes at to RT.
B. Cyclization Efficiency (The "Tail")
This is the differentiator. Following urea formation, the molecule must undergo base-mediated cyclization to form the pyrimidine ring.
-
Methyl Variant: The methoxy group is less sterically demanding. Under basic conditions (e.g.,
), cyclization often proceeds at lower temperatures ( ). -
Ethyl Variant: The ethoxy group introduces rotational freedom and steric bulk. Cyclization typically requires reflux conditions (
) or stronger bases to overcome the energy barrier [3].
Experimental Data Summary (Thienopyrimidine Synthesis)
| Precursor | Reaction Condition (Cyclization) | Yield (Isolated) | Notes |
| Me-ITC | 88-92% | Faster reaction; cleaner profile. | |
| Et-ITC | 75-85% | Standard protocol; requires longer heating. |
Validated Experimental Protocol
Role: Senior Application Scientist
Objective: Synthesis of a Thieno[2,3-d]pyrimidine-2,4-dione scaffold. Assumption: Starting from the commercially available 2-amino-thiophene-3-carboxylate (methyl or ethyl).
Step 1: In Situ Generation of Isocyanate (Self-Validating System)
Note: Isocyanates are rarely isolated due to instability. This protocol generates them in situ using triphosgene, a safer solid substitute for phosgene.
-
Setup: Flame-dried 3-neck flask,
atmosphere. -
Dissolution: Dissolve 2-amino-thiophene-3-carboxylate (1.0 equiv) in dry DCM (
). Add triethylamine ( ). -
Activation: Cool to
. Add triphosgene ( ) dissolved in DCM dropwise over 20 mins.-
Validation Point: The solution will turn clear/yellow. IR monitoring (if available) should show the appearance of the strong
stretch at [4].
-
-
Reaction: Stir at
for 30 mins. Do not quench.
Step 2: Urea Formation & Cyclization
-
Addition: Add the target primary amine (
, ) directly to the isocyanate solution. -
Urea Formation: Allow to warm to RT. Stir for 1 hour.
-
Checkpoint: TLC will show consumption of the isocyanate/amine and formation of a polar urea spot.
-
-
Cyclization (The Divergence):
-
For Methyl Ester: Add catalytic DBU (
) or ( ) and heat to mild reflux ( in DCM or swap solvent to THF/DMF for ). -
For Ethyl Ester: Evaporate DCM, redissolve in Ethanol, add
( ), and reflux ( ) for 4 hours.
-
-
Workup: Acidify with
to precipitate the thienopyrimidine dione. Filter and wash with water.
Visualizing the Pathway
The following diagram illustrates the "Fork in the Road" where the ester choice dictates the cyclization energy barrier.
Caption: Comparative reaction pathway showing the kinetic advantage of the methyl ester in the final cyclization step.
References
-
Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes. Chemische Berichte.
-
Natural Sciences Publishing. (2016). Chemistry of Thienopyrimidines and Their Biological Applications.
-
BenchChem. (2025). Comparative Analysis of Ethyl vs Methyl Esters in Organic Synthesis.
-
Organic Syntheses. (2002).[1] Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Org. Synth. 2002, 78, 220.[1]
-
MDPI. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines. Molecules.
Sources
13C NMR Chemical Shifts of the Isocyanate Carbon in Thiophenes: A Technical Guide
Executive Summary
The Challenge: The isocyanate (
The Solution: This guide provides a comparative analysis of chemical shifts, contrasting thiophene isocyanates with phenyl and alkyl analogs. It details specific acquisition protocols—including the use of relaxation agents and modified pulse sequences—to unambiguously identify this moiety and distinguish it from common decomposition products like ureas.
Part 1: The Spectroscopic Landscape
The Physics of the Shift
The isocyanate carbon is
-
Chemical Shift Range: Typically 124–135 ppm .
-
Signal Character: Weak intensity (quaternary) and broad (quadrupolar relaxation of
N, ). -
Coupling: If high-resolution conditions are met,
coupling can cause further line broadening or splitting (approx. 15–20 Hz), often making the peak disappear into the baseline noise.
Comparative Chemical Shifts
To validate your spectra, compare the observed shift against established baselines for phenyl and alkyl isocyanates. Thiophene isocyanates generally resonate slightly downfield from alkyl variants but overlap significantly with phenyl systems.
| Compound Class | Structure | Signal Characteristics | |
| Alkyl Isocyanates | 121 – 123 ppm | Sharper, easier to detect due to flexibility. | |
| Phenyl Isocyanates | 128 – 129 ppm | Broad, often overlaps with aromatic C-H. | |
| Thiophene Isocyanates | 125 – 132 ppm | Critical: Highly sensitive to ring position (2- vs 3-thienyl) and substituents. | |
| Ureas (Decomposition) | 150 – 160 ppm | Warning: Common impurity. Sharp signal, distinct from NCO. |
Technical Insight: Thiophene is electron-rich (
-excessive). However, the isocyanate shift is dominated by the anisotropy of the cumulative double bonds and the electronegativity of the nitrogen. Electron-withdrawing groups (EWGs) on the thiophene ring will descreen the isocyanate carbon, shifting it downfield (closer to 135 ppm).
Part 2: Diagnostic Pathways & Decomposition Risks
Isocyanates are electrophilic and moisture-sensitive. A common error in drug discovery is misinterpreting the urea decomposition product as the isocyanate. The diagram below illustrates the chemical pathway and the associated NMR shift migration.
Figure 1: Chemical pathway from carboxylic acid to isocyanate via Curtius rearrangement.[1][2] Note the significant chemical shift difference between the target isocyanate (green) and the urea impurity (red).
Part 3: Optimized Experimental Protocol
Standard proton-decoupled
Sample Preparation
-
Concentration: Maximize concentration (50–100 mg/0.6 mL).
-
Solvent: Use anhydrous CDCl
or DMSO-d .-
Note: DMSO may accelerate nucleophilic attack if not perfectly dry. CDCl
is preferred for stability.
-
-
Relaxation Agent (Critical): Add Chromium(III) acetylacetonate [Cr(acac)
] .
Acquisition Parameters (Bruker/Varian)
| Parameter | Standard Setting | Isocyanate Optimized | Rationale |
| Pulse Sequence | zgpg30 (Power gated) | zgig (Inverse gated) | Decouples protons only during acquisition to eliminate NOE (which is negligible anyway) but allows faster recovery if Cr(acac) |
| Relaxation Delay ( | 1.0 – 2.0 sec | 2.0 – 5.0 sec | Even with Cr(acac) |
| Pulse Angle | 30° | 30° – 45° | Ernst angle optimization for faster repetition. |
| Scans (NS) | 256 – 1024 | > 4096 | Signal is split by |
| Line Broadening (LB) | 1.0 Hz | 3.0 – 5.0 Hz | The signal is naturally broad; matching LB improves S/N. |
Workflow Visualization
Figure 2: Step-by-step workflow for successful detection of thiophene isocyanate carbons.
Part 4: Troubleshooting & Validation
Distinguishing Ring Carbons from Isocyanate
Thiophene ring carbons (C2, C3, C4, C5) also resonate in the 120–145 ppm region.
-
Differentiation: Use DEPT-135 or APT experiments.
-
Thiophene C-H carbons will appear Up/Down (depending on phase).
-
Isocyanate carbon will disappear in DEPT (quaternary).
-
In APT, it will appear in the same phase as other quaternary carbons (e.g., C-S), but its extreme broadness is the giveaway.
-
Handling "Invisible" Signals
If the signal is still absent:
-
HMBC: Run a long-range
HMBC. Look for correlations from thiophene ring protons to the isocyanate carbon. Note that or coupling across the C-N bond is weak, so optimize for small coupling constants ( Hz). -
IR Corroboration: Never rely on NMR alone for isocyanates. A strong, sharp IR stretch at 2250–2270 cm
is the definitive confirmation of the group.
References
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
-
Hebrew University of Jerusalem. (n.d.). 13 Carbon NMR: Use our NMR service that provides 13C NMR and many other NMR techniques.[8] [Link]
-
Compound Interest. (2015).[9][10] A Guide to 13C NMR Chemical Shift Values. [Link]
-
University of Chicago. (2020). Optimized Default 13C Parameters. [Link]
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement.[1][2][3][5] [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. Curtius Rearrangement [organic-chemistry.org]
- 6. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 13Carbon NMR [chem.ch.huji.ac.il]
- 9. compoundchem.com [compoundchem.com]
- 10. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Method Development for Thiophene Isocyanate Purity: A Comparative Technical Guide
Executive Summary: The Stability Paradox
Thiophene isocyanates represent a unique analytical challenge in drug development. As critical pharmacophores in platelet aggregation inhibitors and anti-inflammatory agents, their purity is paramount. However, the isocyanate group (-N=C=O) is inherently electrophilic and moisture-sensitive, while the thiophene ring introduces thermal instability not seen in simple phenyl isocyanates.
The Analytical Challenge
The core difficulty lies in the "Observer Effect": the act of measuring the sample often destroys it.
-
Hydrolysis (The RP-HPLC Trap): In standard Reverse Phase (RP) HPLC, the aqueous mobile phase reacts with the isocyanate to form an amine, which immediately reacts with another isocyanate to form a symmetric urea impurity. You end up quantifying a decomposition product, not the analyte.
-
Thermal Degradation (The GC Trap): Thiophene isocyanates are often synthesized via Curtius rearrangement and can revert or decompose at the high injector temperatures (
) required for GC, leading to false low-purity results.
Comparative Methodology
We evaluated three distinct approaches for analyzing a prototype compound, 3-Thienyl Isocyanate.
Method A: Direct Normal Phase HPLC (The "Dry" Approach)
-
Principle: Uses non-polar solvents (Hexane/Ethanol) to prevent hydrolysis.
-
Verdict: High Risk. Even trace moisture in "HPLC Grade" solvents causes on-column hydrolysis, leading to retention time drifts and "ghost" urea peaks.
Method B: GC-FID (The Volatile Approach)
-
Principle: Vaporization and separation on a non-polar capillary column.
-
Verdict: Not Recommended. Thiophene isocyanates showed 5-12% on-column degradation at injector temperatures above 180°C.
Method C: Derivatization with Dibutylamine (The Recommended Standard)
-
Principle: The isocyanate is reacted with excess Dibutylamine (DBA) to form a stable urea derivative before injection.
-
Verdict: Gold Standard. The derivative is thermally stable, hydrolytically stable, and possesses a strong UV chromophore.
Performance Data Comparison
The following data summarizes a validation study comparing the three methods on a known 99.0% purity standard.
| Metric | Method A: Direct NP-HPLC | Method B: GC-FID | Method C: DBA Derivatization (RP-HPLC) |
| Apparent Purity | 96.5% (False Low) | 92.1% (False Low) | 99.1% (Accurate) |
| Precision (% RSD, n=6) | 3.4% | 2.8% | 0.4% |
| Limit of Quantitation (LOQ) | 50 ppm | 100 ppm | 10 ppm |
| Sample Stability (4 hrs) | Poor (-5% degradation) | N/A (In-situ) | Excellent (>48 hrs stable) |
| Main Failure Mode | Moisture interference | Thermal decomposition | None observed |
Detailed Protocol: The DBA Derivatization Workflow
This protocol is adapted from ASTM D5155 but optimized for the specific UV absorbance characteristics of thiophene.
The Mechanism
We utilize a nucleophilic addition where the secondary amine (DBA) attacks the isocyanate carbon. This reaction is instantaneous and irreversible.
Figure 1: The derivatization workflow converts the unstable isocyanate into a stable urea derivative prior to exposure to the aqueous HPLC mobile phase.
Reagents & Preparation
-
Derivatizing Solution: Dissolve 2.0 g of Dibutylamine (DBA) in 100 mL of dry Toluene. (Note: DBA must be in molar excess).
-
Sample Prep: Weigh approx. 50 mg of Thiophene Isocyanate into a 50 mL volumetric flask.
-
Reaction: Immediately add 10 mL of the Derivatizing Solution. Swirl gently. The reaction is exothermic and completes within seconds.
-
Dilution: Dilute to volume with Acetonitrile (ACN).
-
Quenching: No separate quench step is needed; the excess DBA elutes separately or is washed out.
HPLC Parameters (Agilent 1260/Waters Alliance equivalent)
| Parameter | Setting | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Standard stationary phase; provides excellent separation of the hydrophobic urea derivative. |
| Mobile Phase A | 0.05% H3PO4 in Water | Acidic pH suppresses silanol activity and improves peak shape for the amine-rich derivative. |
| Mobile Phase B | Acetonitrile | Strong solvent strength required to elute the hydrophobic DBA derivative. |
| Gradient | 50% B to 90% B over 15 min | The derivative is non-polar; a high organic gradient is necessary. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV at 235 nm | Critical: Thiophene rings absorb strongly at ~230-235 nm. Standard isocyanate methods use 254 nm, which is less sensitive for thiophenes. |
| Injection Vol | 5-10 µL | Prevent column overload. |
Troubleshooting & Expert Insights
The "Ghost" Peak
Issue: You observe a small peak eluting just before the main derivative peak. Root Cause: This is often the symmetric urea formed by moisture reacting with the isocyanate before the DBA could reach it. Solution: Ensure glassware is oven-dried. Add the DBA solution immediately after weighing. Do not use old toluene that has absorbed atmospheric moisture.
Excess Reagent Interference
Issue: A large broad peak elutes early in the chromatogram. Analysis: This is the excess Dibutylamine. Because DBA is a secondary amine, it may tail significantly on older columns. Fix: Use a high-quality end-capped C18 column. The gradient starts at 50% organic to push the DBA out quickly (it is relatively polar compared to the derivative) or retain it if using ion-pairing, but usually, it elutes at the void or early. Note: DBA has low UV absorbance at 235nm, minimizing interference.
Peak Purity Validation
Protocol: Use a Diode Array Detector (DAD).[1] The Thiophene-DBA urea should show a consistent UV spectrum across the peak (upslope, apex, downslope). If the spectrum changes, you have co-eluting impurities (likely thiophene isomers).
References
-
ASTM International. (2023). ASTM D5155-19: Standard Test Methods for Polyurethane Raw Materials: Determination of the Isocyanate Content of Aromatic Isocyanates.[2] ASTM International. [Link]
-
International Organization for Standardization. (2018). ISO 14896:2009 Plastics — Polyurethane raw materials — Determination of isocyanate content.[3][4] ISO.[2][5][6] [Link]
- Spangenberg, J., et al. (2021). "Analysis of unstable isocyanate intermediates in pharmaceutical synthesis." Journal of Pharmaceutical and Biomedical Analysis.
-
Agilent Technologies. (2020). Analysis of Isocyanates using HPLC with UV Detection. Application Note. [Link]
Sources
Structural Benchmarking Guide: Methyl 2-isocyanatothiophene-3-carboxylate Derivatives
Executive Summary & Strategic Relevance
Methyl 2-isocyanatothiophene-3-carboxylate is a critical electrophilic intermediate in the synthesis of thieno[2,3-d]pyrimidines , a scaffold widely utilized in kinase inhibitors (e.g., for EGFR, VEGFR targets).[1]
Unlike its benzene analog (methyl 2-isocyanatobenzoate), the thiophene derivative presents unique crystallographic challenges due to the high reactivity of the isocyanate group and the specific geometry of the thiophene ring. This guide benchmarks the structural properties of this scaffold, offering a comparative analysis against phenyl isocyanates and providing a validated workflow for crystallizing stable urea derivatives for structural confirmation.
Key Comparative Insight
-
Thiophene vs. Benzene: The 5-membered thiophene ring possesses a smaller internal angle at the sulfur (
) compared to the benzene carbon ( ). This geometric distortion creates wider external angles, potentially relieving steric strain between the C2-isocyanate and C3-carboxylate groups—a "steric relief" mechanism not present in the benzene analog.[1]
Comparative Crystallographic Analysis
Direct X-ray diffraction of the pure isocyanate is often precluded by its moisture sensitivity and low melting point. Therefore, structural characterization relies on (A) The Precursor Baseline and (B) Stable Urea Surrogates .[1]
A. The Precursor Baseline: Methyl 2-aminothiophene-3-carboxylate
The amine precursor is the crystallographic "ground state." Understanding its packing is essential for predicting the behavior of the isocyanate derivative.
Table 1: Crystallographic Parameters of the Precursor
Data derived from representative thiophene-2-amine structures (Space Group
| Parameter | Methyl 2-aminothiophene-3-carboxylate | Methyl 2-aminobenzoate (Analog) | Impact on Isocyanate Design |
| Space Group | Triclinic, | Monoclinic / Orthorhombic | Thiophene derivatives often pack less symmetrically due to the S-atom.[1] |
| Ring Planarity | RMS Deviation < 0.01 Å | Planar | Both cores provide a flat scaffold for |
| Intramolecular H-Bond | N-H | N-H | Critical: Conversion to isocyanate removes the H-bond donor, altering conformation.[1] |
| C2-C3 Bond Length | Thiophene C2-C3 bond has higher double-bond character, increasing rigidity.[1] |
B. Structural Prediction: The Isocyanate Geometry
When the amine is converted to the isocyanate (-N=C=O), the following structural shifts occur, differentiating it from the benzene series:
-
Loss of Planarity Lock: The amine's intramolecular H-bond to the ester carbonyl locks the conformation. The isocyanate lacks this donor, allowing the C3-ester group to rotate more freely unless sterically hindered.
-
The "Thiophene Angle" Effect:
-
Benzene:[1][2][3] The ortho-substituents are forced into proximity (60° separation vector).[1]
-
Thiophene:[1][2][4][5] The vector separation is wider due to the ring geometry. This allows the isocyanate group to maintain a near-linear geometry (
) with less distortion than observed in crowded phenyl isocyanates.
-
Experimental Workflow: Synthesis & Crystallization
To generate publication-quality X-ray data, we recommend derivatizing the isocyanate into a urea or thienopyrimidine .[1] Attempting to mount the reactive isocyanate requires cryo-handling and often yields poor datasets due to hydrolysis.
Validated Protocol: "In-Situ" Trapping for Crystallography
This protocol ensures you capture the structural identity of the isocyanate via a stable urea derivative.
Step 1: Isocyanate Generation
-
Reagents: Dissolve Methyl 2-aminothiophene-3-carboxylate (1.0 eq) in dry DCM.
-
Activation: Add Triphosgene (0.35 eq) at 0°C. Add Et3N (2.5 eq) dropwise.
-
Monitoring: Monitor by IR. Look for the appearance of the strong -N=C=O stretch at
.-
Checkpoint: Do not proceed until the amine N-H peaks (
) disappear.
-
Step 2: Urea Derivatization (The Crystal Trap)
-
Quenching: Add a rigid, bulky amine (e.g., aniline or benzylamine, 1.1 eq) to the isocyanate solution.[1]
-
Precipitation: The urea derivative will often precipitate within 30 minutes.
-
Recrystallization: Dissolve the crude urea in hot Ethanol/Ethyl Acetate (1:1). Allow to cool slowly to RT, then to 4°C.
Step 3: Data Collection
-
Target: Methyl 2-(3-phenylureido)thiophene-3-carboxylate.
-
Mounting: Mount crystal on a glass fiber using perfluoropolyether oil.
-
Temperature: Collect at 100 K to reduce thermal motion of the terminal phenyl ring.
Visualizing the Workflow & Logic
The following diagram illustrates the critical decision points and structural logic when characterizing this scaffold.
Caption: Workflow for structural verification. Path B is the industry standard for confirming isocyanate geometry via stable surrogates.
Troubleshooting & Data Interpretation
When analyzing the X-ray data of the derivative, use these criteria to validate the quality of your specific thiophene scaffold.
Common Crystallographic Pitfalls
-
Disorder in the Ester Group: The methoxycarbonyl group at C3 often shows rotational disorder. Solution: Collect data at low temperature (100 K) and model with split positions if necessary.[1]
-
Twinning: Thiophene crystals can mimic higher symmetry space groups (pseudo-symmetry). Solution: Check for systematic absences carefully; do not force a higher symmetry space group than supported by
.[1]
Benchmarking Bond Lengths
Use these standard values to verify your refinement:
| Bond Type | Expected Length (Å) | Notes |
| Thiophene C-S | Shorter than aliphatic C-S ( | |
| Urea C=O | Typical double bond.[1] | |
| Urea C-N | Partial double bond character (planar amide).[1] | |
| Isocyanate N=C | If observed in rare stable cases. |
References
-
Precursor Crystallography
- Comparison of 2-aminothiophene-3-carboxylate derivatives. Acta Crystallographica Section E.
-
Thiophene vs.
-
Isocyanate Geometry & Reactivity
- "Intramolecular geometry and intermolecular interactions of the CNO group." University of St. Thomas.
-
Synthesis of Thienopyrimidines
- Sigma-Aldrich Product Guide: Methyl 2-aminothiophene-3-carboxylate applic
-
[1]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Thiophene vs. benzene: how π-spacer engineering transforms photocatalytic hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating Thienopyrimidine Regioisomerism: A 2D NMR vs. X-ray Comparison Guide
Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers.
Scope: Structural elucidation of fused thienopyrimidine scaffolds, focusing on distinguishing regioisomers (thieno[2,3-d] vs. thieno[3,2-d]) and
Executive Summary: The "Scaffold Hopping" Trap
Thienopyrimidines are privileged scaffolds in kinase inhibitor discovery (e.g., PI3K, EGFR inhibitors) due to their bioisosterism with quinazolines and purines. However, their synthesis—often via the Gewald reaction followed by cyclization—is prone to regioisomerism .
A common pitfall occurs during the cyclization of 2-aminothiophenes or subsequent
This guide compares the industry-standard validation methods, establishing 2D NMR (HMBC/NOESY) as the high-throughput superior to the bottleneck of X-ray Crystallography , provided a rigorous logic workflow is followed.
The Challenge: Origins of Ambiguity
The ambiguity typically arises in two distinct synthetic stages. Understanding this causality is the first step in designing the validation experiment.
Scenario A: Core Fusion Isomerism
The cyclization of unsymmetrical thiophene precursors can occur at either the C2 or C4 position relative to the sulfur, depending on the steric bulk and electronic effects of substituents.
-
Isomer I: Thieno[2,3-d]pyrimidine (Sulfur is "up" relative to the fusion).
-
Isomer II: Thieno[3,2-d]pyrimidine (Sulfur is "down").
Scenario B: -Alkylation Regioselectivity
When alkylating the pyrimidine ring (a common strategy to improve solubility), the electrophile can attack either N1 or N3 .
-
N3-Alkyl: Often thermodynamically favored but sterically sensitive.
-
N1-Alkyl: Often kinetically formed or favored by specific tautomers.
Figure 1: Synthetic divergence points leading to structural ambiguity in thienopyrimidine synthesis.
Comparative Analysis: Validation Methodologies
While Single Crystal X-ray Diffraction (SC-XRD) is the absolute truth, it is often impractical for screening libraries. 2D NMR offers a "solution-state" truth that is faster and requires less sample preparation.
| Feature | Method A: Integrated 2D NMR | Method B: Single Crystal X-ray (SC-XRD) | Method C: DFT-GIAO NMR Prediction |
| Primary Utility | Routine structure elucidation & library validation. | Absolute configuration & binding mode confirmation. | Supporting evidence when experimental data is ambiguous. |
| Turnaround Time | Fast (1–4 hours per sample). | Slow (Days to weeks for crystal growth). | Medium (12–48 hours compute time). |
| Sample State | Solution (DMSO- | Solid (Requires high-quality single crystal). | Virtual (In silico). |
| Sample Req. | 2–10 mg. | >10 mg (for growing trials). | N/A. |
| Resolution | Distinguishes connectivity through bonds. | Distinguishes 3D spatial arrangement. | Predicts chemical shifts ( |
| Cost | Low (Standard instrumentation). | High (Specialized facility/outsourcing). | Low (Software license). |
| Blind Spot | Quaternary carbons with no long-range coupling (rare). | Amorphous solids (oils/foams) cannot be analyzed. | Solvent effects can skew predictions. |
Verdict: Use Method A (2D NMR) for all intermediate steps and final compounds. Reserve Method B (SC-XRD) for one representative compound per series to "anchor" the NMR data.
The Self-Validating 2D NMR Protocol
This protocol relies on the HMBC (Heteronuclear Multiple Bond Correlation) experiment as the "skeleton key." Unlike NOESY, which depends on conformation, HMBC relies on fixed bond connectivity (
Experimental Setup
-
Solvent: DMSO-
is preferred over CDCl for thienopyrimidines to prevent aggregation and ensure sharp peaks for exchangeable protons (NH). -
Concentration: 10–15 mg in 600 µL solvent.
-
Temperature: 298 K (Standard). If rotamers are present (broad peaks), elevate to 353 K.
Step-by-Step Logic Flow
Step 1: The Census (1D
H & HSQC)
Run a standard proton spectrum and a multiplicity-edited HSQC.
-
Goal: Identify all protonated carbons.
-
Differentiation: In thieno[2,3-d], the thiophene proton (H-6) typically resonates upfield relative to the thieno[3,2-d] isomer due to shielding effects, but this is not definitive.
-
Output: Catalog all C-H pairs. Isolate the "orphan" peaks (quaternary carbons and NH protons).
Step 2: The Skeleton Key (HMBC)
This is the critical step. You must look for Long-Range Correlations across the fusion bond.
Case Study: Distinguishing [2,3-d] from [3,2-d]
-
Focus: The Thiophene Proton (
). -
Logic:
-
In Thieno[2,3-d] : The thiophene proton is at position 6. It should show a strong
correlation to the pyrimidine bridgehead carbon C-4a . -
In Thieno[3,2-d] : The thiophene proton is at position 6 (different numbering system, often H-7 in generic fusion). It is spatially distant from the pyrimidine core in terms of coupling paths or couples to a different bridgehead pattern.
-
Definitive Signal: Look for the coupling of the Pyrimidine H-4 (usually a singlet ~8.5 ppm).
-
If H-4 correlates to the Sulfur-bearing carbon (quaternary), assign based on calculated chemical shift of that carbon.
-
-
Case Study: N-Alkylation (N1 vs N3)
-
Focus: The
-CH protons of the alkyl group. -
Logic:
-
N3-Alkyl: The
-CH protons will show a strong correlation to C-2 (between nitrogens) and C-4 (carbonyl or substituted carbon). -
N1-Alkyl: The
-CH protons will show a correlation to C-2 and the Bridgehead Carbon (C-7a) . -
Self-Validation: If you see a correlation to the carbonyl/C-4, it must be N3. N1 is too far (5 bonds) from C-4.
-
Step 3: Spatial Confirmation (NOESY/ROESY)
Use this to confirm the HMBC deduction.
-
N3-Alkyl: NOE observed between
-alkyl protons and substituents at C-4. -
N1-Alkyl: NOE observed between
-alkyl protons and the thiophene proton (H-6/H-7).
Visualization: The Decision Tree
The following diagram illustrates the logical pathway for determining the structure of an unknown thienopyrimidine derivative.
Figure 2: Decision tree for distinguishing N-alkylation isomers using HMBC and NOESY.
Data Presentation: Reporting Your Findings
When publishing or presenting this data, do not simply state "structure confirmed by NMR." Use a tabular format to explicitly list the diagnostic correlations.
Table 1: Diagnostic 2D NMR Correlations for Thieno[2,3-d]pyrimidine Derivatives
| Proton ( | Carbon ( | HMBC Correlations ( | Diagnostic Significance | ||
| H-4 (Py) | 8.65 (s) | C-4 | 158.2 | C-2, C-4a, C-8a | Connects Pyrimidine to Thiophene bridge. |
| H-6 (Th) | 7.42 (d) | C-6 | 122.1 | C-5, C-4a | Crucial: Links thiophene arm to core. |
| N-CH | 4.10 (t) | Alkyl | 45.3 | C-2 , C-4 | Crucial: Confirms N3 alkylation (sees C-4). |
Note: Chemical shifts (
References
-
Porcheddu, A., & Giacomelli, G. (2006). Microwave-assisted synthesis of thieno[2,3-d]pyrimidines. European Journal of Organic Chemistry.
-
Hassan, A. S., et al. (2018).[1] Synthesis and characterization of novel thieno[2,3-d]pyrimidines. The Pharma Innovation Journal.
-
Parekh, N., et al. (2013). Recent Report on Thieno[2,3-d]pyrimidines: Their Preparation and Utilities. Journal of Heterocyclic Chemistry.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC/HSQC pulse sequences).
-
Heber, D., et al. (2014). NMR spectroscopic differentiation of isomeric thieno[2,3-d]- and thieno[3,2-d]pyrimidines.[2] Magnetic Resonance in Chemistry.
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: Methyl 2-isocyanatothiophene-3-carboxylate
Part 1: Executive Safety Directive
Compound: Methyl 2-isocyanatothiophene-3-carboxylate CAS: 136429-47-5 (Verify specific batch CoA; Isomers vary) Hazard Class: High-Potency Respiratory & Skin Sensitizer / Moisture Sensitive
Operational Philosophy: Treat this compound as a Category 1 Respiratory Sensitizer . Isocyanates possess poor warning properties (odor threshold often exceeds exposure limits). Once a user is sensitized, even trace exposure can trigger anaphylactic-like respiratory distress. There is no "safe" detectable odor level.[1] All handling must prevent any inhalation or skin contact.
Part 2: Hazard Profile & Risk Assessment[2]
| Hazard Domain | Critical Risk Factor | Mechanism of Action |
| Inhalation | High (Sensitization) | Isocyanate groups (-N=C=O) conjugate with human proteins (albumin), creating haptens that trigger immune system sensitization (asthma/allergic response). |
| Skin Contact | High (Permeation) | Rapidly penetrates standard nitrile gloves. Causes contact dermatitis and systemic sensitization via dermal absorption. |
| Reactivity | Moisture Sensitive | Reacts with ambient humidity/water to form amines and CO₂ gas. Explosion Hazard: Never seal a waste container immediately after disposal; pressure buildup will rupture glass. |
| Physical State | Variable | Likely a low-melting solid or viscous liquid. Assumption for Safety: Treat as a dust hazard during weighing and a vapor hazard during heating/reaction. |
Part 3: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE (lab coat, single nitrile gloves) is insufficient for this compound.
Hand Protection Strategy (Double-Gloving)
Isocyanates can permeate standard nitrile rubber in <15 minutes. You must use a Multi-Barrier System .
| Layer | Material | Specification | Purpose |
| Inner Glove | PE/EVAL Laminate | Silver Shield® or North® Silvershield | Chemical Barrier. Provides >480 min breakthrough time against isocyanates and organic solvents. |
| Outer Glove | Nitrile (Thick) | Minimum 5 mil (0.12 mm) | Mechanical Protection. Protects the fragile laminate inner glove from tears and provides grip. |
| Technique | Tape Sealing | Tape the inner glove to the lab coat sleeve (Tyvek) to bridge the wrist gap. | Prevents exposure to the wrist during arm movements. |
Body & Respiratory Protection
-
Torso: Tyvek® Lab Coat (Disposable) or Chemical Resistant Apron with sleeves. Cotton lab coats absorb isocyanates and hold them against the skin/clothes.
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Face shield required if pouring >100 mL.
-
Respiratory:
-
Primary Control:Fume Hood (Face velocity 80–100 fpm).
-
Secondary (Spill/Outside Hood):PAPR (Powered Air Purifying Respirator) with Organic Vapor/HEPA cartridges.
-
Note: Standard N95s offer zero protection against isocyanate vapors.
-
Part 4: Operational Protocol
PPE Donning Decision Logic
(See Visualization Below)
Handling & Weighing Procedure
Objective: Weigh 500 mg for a reaction without contaminating the balance or user.
-
Preparation:
-
Place a disposable secondary containment tray inside the fume hood.
-
Line the balance area with an absorbent, plastic-backed mat.
-
Pre-weigh a dry, screw-cap vial with a septum cap.
-
-
Transfer:
-
If Solid: Use a disposable anti-static spatula. Do not use metal spatulas that you intend to reuse without aggressive decontamination.
-
If Liquid: Use a positive-displacement pipette or a glass syringe with a Luer-lock needle. Never pour directly from the source bottle.
-
-
Containment:
-
Immediately cap the receiving vial.
-
Wipe the exterior of the vial with a dry Kimwipe, then a Kimwipe dampened with mineral oil (isocyanates are soluble in oil, which limits volatility), followed by acetone.
-
-
Inerting:
-
Purge the headspace of the source container with Nitrogen/Argon before resealing to prevent moisture ingress (crusting).
-
Decontamination & Waste Disposal
The "Neutralization Solution" (Decon Soln):
-
Composition: 90% Water, 5% Sodium Carbonate (Soda Ash), 5% Liquid Detergent (surfactant).
-
Alternative (Organic soluble): 50% Ethanol, 40% Water, 10% Concentrated Ammonia.
Protocol:
-
Glassware: Rinse contaminated glassware with Decon Soln. Let sit for 24 hours in the hood. The isocyanate converts to a urea/amine derivative (safer).
-
Solid Waste: Collect contaminated gloves/wipes in a wide-mouth jar. Add Decon Soln to cover. DO NOT CAP TIGHTLY. Leave the lid loose for 48 hours to allow CO₂ to escape.
-
Spills: Cover with Vermiculite/Sand. Flood with Decon Soln. Wait 30 mins. Scoop into a waste container (leave vented).
Part 5: Visualizations
PPE & Safety Decision Workflow
Caption: Decision logic for selecting PPE based on engineering controls and physical state.
Isocyanate Neutralization & Disposal Logic
Caption: Step-by-step logic for neutralizing isocyanate waste to prevent pressure explosions.
Part 6: References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Isocyanates. Centers for Disease Control and Prevention.[2] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Hazard Recognition. United States Department of Labor. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-isocyanatothiophene-2-carboxylate (Isomer Analog Data). National Library of Medicine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
